N,N-dimethyl-1-naphthylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXDFHPVZQOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058941 | |
| Record name | 1-Naphthalenamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an aromatic odor; [Merck Index] Brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Dimethyl-1-naphthylamine | |
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Vapor Pressure |
0.0027 [mmHg] | |
| Record name | N,N-Dimethyl-1-naphthylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15782 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
86-56-6, 28109-57-1 | |
| Record name | N,N-Dimethyl-1-naphthylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Dimethyl-1-naphthylamine | |
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| Record name | Naphthalenamine, N,N-dimethyl- | |
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| Record name | 1-Dimethylaminonaphthalene | |
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| Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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| Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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| Record name | Dimethyl(1-naphthyl)amine | |
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| Record name | N,N-DIMETHYL-1-NAPHTHYLAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N,N-dimethyl-1-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N,N-dimethyl-1-naphthylamine, a key intermediate in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodology, purification protocols, and analytical characterization of the final product.
Introduction
This compound is a tertiary amine derived from naphthalene. It serves as a versatile building block in the synthesis of various dyes, agrochemicals, and pharmaceutical compounds. Its utility in the Griess test for the detection of nitrites underscores its importance in analytical chemistry. This guide focuses on the practical aspects of its preparation and purification, providing detailed experimental procedures for laboratory-scale synthesis.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction. This reductive amination procedure involves the methylation of a primary amine (1-naphthylamine) using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. This one-pot reaction is known for its high yields and the prevention of quaternary ammonium (B1175870) salt formation.
Reaction Principle
The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. This intermediate is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine. The process is repeated to achieve dimethylation.
Experimental Protocol: Eschweiler-Clarke Methylation of 1-Naphthylamine (B1663977)
This protocol is based on established principles of the Eschweiler-Clarke reaction and is adapted for the synthesis of this compound.
Materials:
-
1-Naphthylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (B78521) (NaOH) pellets or concentrated solution
-
Diethyl ether or Dichloromethane (B109758) (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine (1.0 equivalent) and formic acid (3.0 equivalents).
-
Addition of Formaldehyde: Slowly add formaldehyde solution (2.5 equivalents) to the stirred mixture. The addition is exothermic, and the reaction temperature should be monitored.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10). This step should be performed in an ice bath to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials and by-products. Purification is essential to obtain a high-purity final product. A combination of acid-base extraction and vacuum distillation is highly effective.
Experimental Protocol: Purification
Part A: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 30 mL). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.
-
Basification: Collect the aqueous layers and, in an ice bath, slowly add a concentrated sodium hydroxide solution until the solution is strongly basic (pH > 12). This will deprotonate the hydrochloride salt and regenerate the free amine, which will precipitate or form an oily layer.
-
Back-Extraction: Extract the liberated this compound back into diethyl ether or dichloromethane (3 x 40 mL).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the purified, but potentially still colored, this compound.
Part B: Vacuum Distillation
For obtaining a high-purity, colorless product, vacuum distillation is recommended.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Distillation: Transfer the purified product from the acid-base extraction into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Conditions: Heat the flask gently using a heating mantle while applying a vacuum. This compound has a boiling point of 139-140 °C at 13 mmHg.[1]
-
Collection: Collect the fraction that distills at a constant temperature and refractive index. The purified product should be a colorless to pale yellow liquid.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 139-140 °C at 13 mmHg | [1] |
| Density | 1.042 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.622 | |
| CAS Number | 86-56-6 | [1] |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield (after purification) | 80-90% |
| Purity (by GC) | >98% |
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical flow of the acid-base extraction and distillation purification process.
Conclusion
This guide provides a detailed and practical framework for the synthesis and purification of this compound. The Eschweiler-Clarke reaction offers a reliable and high-yielding route to the crude product, which can be effectively purified to a high degree using a combination of acid-base extraction and vacuum distillation. Adherence to the outlined protocols will enable researchers and professionals to consistently produce high-quality this compound for their specific applications. Standard laboratory safety precautions should be followed throughout all procedures.
References
An In-depth Technical Guide to N,N-dimethyl-1-naphthylamine
This technical guide provides a comprehensive overview of the chemical and physical properties of N,N-dimethyl-1-naphthylamine, with a focus on its application in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Core Properties of this compound
This compound is an aromatic amine that is utilized as a reagent in various chemical assays, most notably for the detection of nitrites.[1][2] Its core physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Appearance | Clear, very slight yellow to dark yellow liquid[3] |
| Density | 1.042 g/mL at 25 °C[1][4] |
| Boiling Point | 139-140 °C at 13 mmHg[1][4] |
| Refractive Index | n20/D 1.622[1][3] |
| Solubility | Insoluble in water |
| Storage Conditions | Room temperature, protected from light.[1] May be sensitive to air and moisture.[3] |
| CAS Number | 86-56-6[3] |
Key Application: The Nitrate (B79036) Reduction Test
A primary application of this compound is in the nitrate reduction test, a biochemical assay used to determine the ability of microorganisms to reduce nitrate to nitrite (B80452).[1][2][5] This test is a critical component in the identification and differentiation of various bacterial species, particularly within the Enterobacteriaceae family.
The underlying principle of this test is the Griess reaction. In this reaction, if the microorganism has reduced nitrate to nitrite, the nitrite reacts with sulfanilic acid in an acidic environment to form a diazonium salt. This intermediate then couples with this compound to produce a red-colored azo dye, indicating a positive result.[1][2][5][6]
Experimental Protocol: Nitrate Reduction Test
The following is a detailed methodology for performing the nitrate reduction test in a laboratory setting.
Materials:
-
Nitrate Broth (containing 0.1% potassium nitrate)
-
Reagent A: Sulfanilic acid solution (0.8% in 5N acetic acid)
-
Reagent B: this compound solution (0.6% in 5N acetic acid)
-
Zinc dust (nitrate-free)
-
Pure culture of the test microorganism
-
Incubator
-
Sterile test tubes
-
Inoculating loop
Procedure:
-
Inoculate a tube of nitrate broth with a pure culture of the test microorganism.
-
Incubate the inoculated tube at the optimal growth temperature for the microorganism (typically 35-37°C) for 24-48 hours.[7]
-
After incubation, examine the broth for turbidity to confirm bacterial growth.
-
Add 5-10 drops of Reagent A (Sulfanilic acid) to the culture tube.
-
Add 5-10 drops of Reagent B (this compound) to the culture tube.
-
Gently shake the tube to mix the reagents.
-
Observe for a color change within 1-2 minutes.
Interpretation of Results:
-
Positive Result: The development of a red or pink color indicates that nitrate has been reduced to nitrite.
-
Negative Result (Initial): If no color change occurs, it can mean one of two things: either nitrate was not reduced, or it was further reduced to other nitrogenous compounds such as ammonia (B1221849) or nitrogen gas.
-
Confirmation of Negative Result: To differentiate between the two possibilities in a negative result, a small amount of zinc dust is added to the tube.
-
If a red color develops after the addition of zinc, it indicates that nitrate was still present and the test is truly negative for nitrate reduction by the organism. The zinc chemically reduced the nitrate to nitrite.
-
If no color change occurs after the addition of zinc, it confirms that the nitrate was reduced by the organism beyond nitrite to other nitrogen compounds, and the result is considered positive for nitrate reduction.
-
Visualizing the Griess Reaction
The following diagram illustrates the chemical workflow of the Griess reaction, which is the basis for the nitrate reduction test.
Caption: Workflow of the Griess reaction for nitrite detection.
References
- 1. This compound | 86-56-6 [chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. labproinc.com [labproinc.com]
- 4. This compound | CAS#:86-56-6 | Chemsrc [chemsrc.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. microbenotes.com [microbenotes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Spectral Properties of N,N-dimethyl-1-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral properties of N,N-dimethyl-1-naphthylamine, a fluorescent aromatic amine of significant interest in chemical and biomedical research. This document details its Ultraviolet-Visible (UV-Vis) absorption, Nuclear Magnetic Resonance (NMR) characteristics, and fluorescence properties. Methodologies for acquiring these spectral data are also outlined to assist researchers in their experimental design.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π → π* electronic transitions within the naphthalene (B1677914) ring system. The position and intensity of these absorption bands are influenced by the solvent environment, a phenomenon known as solvatochromism.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference Compound |
| Chloroform (B151607) | 302 | 81,283 (log ε = 4.91) | 2-((9-(dimethylamino)-1-methyl-1H-benzo[g]indol-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine |
| Chloroform | 346 (shoulder) | 41,687 (log ε = 4.62) | 2-((9-(dimethylamino)-1-methyl-1H-benzo[g]indol-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine |
| Chloroform | 421 | 44,668 (log ε = 4.65) | 2-((9-(dimethylamino)-1-methyl-1H-benzo[g]indol-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine |
Note: The data for the reference compound, which has a similar dimethylaminonaphthalene moiety, suggests that this compound likely exhibits multiple absorption bands, with the longest wavelength absorption extending into the near-UV or visible region. The intensity of these absorptions is high, as indicated by the large log ε values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides insight into the carbon framework.
¹H NMR Spectral Data
The following table summarizes the proton NMR chemical shifts (δ) for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.9 | s | 6H |
| Aromatic H | ~7.1 - 8.2 | m | 7H |
Note: The aromatic region of the spectrum displays a complex multiplet pattern due to the various coupling interactions between the seven non-equivalent protons on the naphthalene ring. The dimethylamino protons appear as a sharp singlet significantly downfield due to the deshielding effect of the adjacent nitrogen atom.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound shows distinct signals for the methyl carbons and the ten carbons of the naphthalene ring.
| Carbon | Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~45.5 |
| Aromatic C | ~115 - 150 |
Note: The aromatic region of the ¹³C NMR spectrum will show ten distinct signals, though some may overlap depending on the specific solvent and experimental conditions. The chemical shifts are influenced by the electron-donating dimethylamino group.
Fluorescence Spectroscopy
This compound is expected to be a fluorescent molecule, a characteristic common to many naphthylamine derivatives. For instance, the parent compound, 1-naphthylamine, exhibits an excitation peak at 316 nm and an emission peak at 434 nm.[1] Similarly, N-phenyl-1-naphthylamine (NPN) has an emission maximum around 415 nm when excited at 340 nm.[2] Based on these related structures, the fluorescence properties of this compound are summarized below.
| Parameter | Wavelength (nm) | Reference Compound |
| Excitation Maximum (λex) | ~320 - 340 | 1-Naphthylamine, N-Phenyl-1-naphthylamine |
| Emission Maximum (λem) | ~410 - 440 | 1-Naphthylamine, N-Phenyl-1-naphthylamine |
Note: The exact excitation and emission maxima will be dependent on the solvent polarity, with more polar solvents potentially leading to a red-shift (bathochromic shift) in the emission spectrum.
Experimental Protocols
UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., methanol, cyclohexane, or ethanol).
-
From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0 for the λmax.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the second cuvette with the sample solution.
-
Record the absorption spectrum over a wavelength range of approximately 200-600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
NMR Spectroscopy
-
Sample Preparation:
-
For a liquid sample like this compound, place approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard (e.g., TMS).
-
Cap the tube and gently invert it several times to ensure a homogeneous solution.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Insert the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: Workflow for spectral analysis of this compound.
References
Solubility Profile of N,N-dimethyl-1-naphthylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethyl-1-naphthylamine, an aromatic amine utilized in various chemical syntheses and analytical applications. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and analytical method design. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Core Solubility Data
| Solvent Class | Solvent Name | Solubility | Reference |
| Polar Protic | Water | Insoluble | [1] |
| Alcohol (general) | Soluble | [1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Non-Polar | Ether (general) | Soluble | [1] |
Note: "Soluble" and "Insoluble" are qualitative terms. Specific quantitative values (e.g., g/100 mL or mol/L) are not available in the cited literature.
Experimental Protocols for Solubility Determination
The following methodologies outline standard procedures for determining the solubility of a compound such as this compound. These protocols are based on established qualitative and quantitative techniques for organic amines.
Qualitative Solubility Testing
This initial screening provides a rapid assessment of a compound's solubility in various solvents and can offer insights into its polarity and functional groups.
Objective: To determine the general solubility of this compound in water, acidic, and basic solutions.
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Hydrochloric acid (HCl) solution
-
5% (w/v) Sodium hydroxide (B78521) (NaOH) solution
-
Small test tubes
-
Vortex mixer
-
pH paper or pH meter
Procedure:
-
Water Solubility:
-
Add approximately 2-3 mg of this compound to a test tube.
-
Add 1 mL of deionized water.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved material. If the compound dissolves, it is considered water-soluble.
-
Measure the pH of the resulting solution. As an amine, this compound is expected to form a slightly basic solution if it has any appreciable solubility.
-
-
Acid Solubility (5% HCl):
-
If the compound is insoluble in water, add 1 mL of 5% HCl solution to a fresh sample of this compound (2-3 mg) in a test tube.
-
Vortex the mixture for 30-60 seconds.
-
Observe for dissolution. Amines will typically react with acid to form a more soluble salt.
-
-
Base Solubility (5% NaOH):
-
If the compound is insoluble in water, add 1 mL of 5% NaOH solution to a fresh sample of this compound (2-3 mg) in a test tube.
-
Vortex the mixture for 30-60 seconds.
-
Observe for any change in solubility.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Objective: To quantitatively measure the solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Chosen solvent (e.g., ethanol, diethyl ether)
-
Scintillation vials or flasks with secure caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A logical workflow for determining the solubility of a chemical compound.
This guide provides a foundational understanding of the solubility of this compound based on currently available information. For applications requiring precise solubility data, it is recommended that researchers perform quantitative experiments using the protocols outlined herein.
References
The Griess Test: A Deep Dive into the Mechanism of N,N-dimethyl-1-naphthylamine and its Modern Successor for Nitrite Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Griess test, a widely used analytical method for the quantification of nitrite (B80452). It delves into the core chemical principles, with a particular focus on the historical context and mechanism of action of N,N-dimethyl-1-naphthylamine as a coupling agent. Furthermore, this guide clarifies the modern preference for N-(1-naphthyl)ethylenediamine (NED) and presents detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in their understanding and application of this fundamental assay.
Introduction to the Griess Test
The Griess test, first described by Peter Griess in 1858, is a colorimetric assay fundamental to the detection and quantification of nitrite (NO₂⁻) in various biological and environmental samples.[1] Its significance is underscored by the role of nitrite as a stable and nonvolatile breakdown product of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Consequently, the Griess test serves as an indirect method to measure NO production.
The assay is based on a two-step diazotization reaction. In the first step, under acidic conditions, a primary aromatic amine is converted into a diazonium salt by nitrite present in the sample. In the second step, this highly reactive diazonium salt is coupled with an aromatic compound, the "coupling agent," to form a colored azo dye. The intensity of the resulting color, which is directly proportional to the nitrite concentration, can be quantified using spectrophotometry.
The Coupling Agent: From this compound to N-(1-naphthyl)ethylenediamine
Historically, various aromatic amines have been employed as coupling agents in the Griess test. The user's query specifically highlights This compound . This tertiary amine can indeed participate in the azo coupling reaction. The mechanism involves the electrophilic attack of the diazonium salt on the electron-rich naphthalene (B1677914) ring system of this compound, typically at the position para to the activating dimethylamino group.
However, in modern applications of the Griess test, N-(1-naphthyl)ethylenediamine (NED) , often used as its dihydrochloride (B599025) salt, is the overwhelmingly preferred coupling agent.[1] The rationale for this shift is twofold:
-
Safety: The simpler and historically used 1-naphthylamine (B1663977) is a potent carcinogen.[1] While this compound is a distinct compound, the move towards safer reagents has favored NED.
-
Improved Solubility: The azo dye formed with NED is more polar and, therefore, significantly more soluble in the acidic aqueous medium of the assay.[1] This enhanced solubility prevents precipitation and leads to more reliable and reproducible spectrophotometric measurements.
Therefore, while understanding the role of this compound is of historical and chemical interest, for practical and safety reasons, this guide will focus on the mechanism and protocol involving the current standard, N-(1-naphthyl)ethylenediamine.
Core Mechanism of the Griess Test with Sulfanilamide (B372717) and NED
The contemporary Griess reagent is typically a two-component system comprising sulfanilamide (or a similar primary aromatic amine) and N-(1-naphthyl)ethylenediamine in an acidic solution, often phosphoric acid.[1]
Step 1: Diazotization of Sulfanilamide
Under acidic conditions, nitrite (from the sample) is converted to nitrous acid (HNO₂). Nitrous acid then protonates and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The primary amino group of sulfanilamide acts as a nucleophile and attacks the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, a stable diazonium salt is formed.
Step 2: Azo Coupling with N-(1-naphthyl)ethylenediamine (NED)
The sulfanilamide diazonium salt is a weak electrophile. It reacts with the electron-rich aromatic ring of N-(1-naphthyl)ethylenediamine in an electrophilic aromatic substitution reaction. The coupling occurs at the position para to the activating amino group on the naphthalene ring, resulting in the formation of a highly colored magenta azo dye.
The overall reaction pathway is depicted in the following diagram:
Caption: Workflow of the Griess test for nitrite quantification.
Quantitative Data
The quantitative aspect of the Griess test relies on the Beer-Lambert law, which states that the absorbance of the colored product is directly proportional to its concentration.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λₘₐₓ) | 540 - 548 nm | The exact λₘₐₓ can vary slightly depending on the specific reagents and solvent conditions.[2] |
| Molar Absorptivity (ε) | ~45,000 - 50,000 M⁻¹cm⁻¹ | This value is for the azo dye formed from sulfanilamide and NED. It can be influenced by factors such as pH and the presence of interfering substances. |
| Limit of Detection (LOD) | 0.02 - 2.5 µM | The detection limit is dependent on the specific protocol, instrumentation, and sample matrix.[1] |
| Linear Range | Typically up to 100 µM | Samples with higher nitrite concentrations should be diluted to fall within the linear range of the standard curve. |
Experimental Protocol: Nitrite Quantification in a 96-Well Plate
This protocol is a generalized procedure for the quantification of nitrite in biological samples using a 96-well plate format. It is essential to optimize the protocol for specific sample types and experimental conditions.
5.1. Reagents and Materials
-
Griess Reagent:
-
Component A (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid. Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store protected from light at 4°C.
-
Component B (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Dissolve 0.1 g of NED dihydrochloride in 100 mL of deionized water. Store protected from light at 4°C.
-
Working Griess Reagent: Mix equal volumes of Component A and Component B immediately before use. Do not store the mixed reagent for more than a few hours.[2]
-
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) in the same buffer or medium as the samples.
-
Samples: Biological fluids (e.g., cell culture supernatant, plasma, serum, urine). Note that protein-rich samples like plasma and serum may require deproteinization (e.g., by ultrafiltration) to prevent interference.
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm
-
Multichannel pipette
5.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the Griess assay in a 96-well plate.
5.3. Detailed Procedure
-
Preparation of Nitrite Standard Curve:
-
Prepare a series of nitrite standards by diluting the stock solution in the same buffer or medium as your samples. A typical range is from 1 µM to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM).
-
-
Sample Preparation:
-
If necessary, dilute your samples to ensure the nitrite concentration falls within the linear range of the standard curve.
-
For proteinaceous samples, deproteinize prior to the assay.
-
-
Assay:
-
Pipette 50 µL of each standard and sample into duplicate or triplicate wells of the 96-well plate.
-
Using a multichannel pipette, add 50 µL of the freshly prepared working Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.[3]
-
-
Measurement:
-
Measure the absorbance at a wavelength between 540 nm and 550 nm using a microplate reader. The color is stable for up to 30-60 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
-
Plot the corrected absorbance values for the standards against their corresponding nitrite concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The Griess test remains a cornerstone for nitrite and indirect nitric oxide measurement due to its simplicity, sensitivity, and cost-effectiveness. While this compound played a role in the historical development of diazotization-based assays, the modern Griess test predominantly and advisably utilizes N-(1-naphthyl)ethylenediamine as the coupling agent due to safety and solubility advantages. A thorough understanding of the underlying chemical mechanism and adherence to a carefully executed protocol are paramount for obtaining accurate and reproducible results in a research setting.
References
N,N-Dimethyl-1-naphthylamine: A Technical Guide to its Potential as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the characteristics and potential applications of N,N-dimethyl-1-naphthylamine (DMANA) as a fluorescent probe. While direct, extensive research on DMANA in this capacity is limited, its structural similarity to well-established solvatochromic and environmentally sensitive fluorophores, such as naphthalimide derivatives, suggests significant untapped potential. This document provides a comprehensive overview of DMANA's known properties, offers insights into its likely fluorescent behavior based on analogous compounds, and presents detailed hypothetical experimental protocols for its application in key research areas, including the study of protein-ligand interactions and cellular imaging. The guide aims to serve as a foundational resource for researchers interested in exploring the utility of this promising compound.
Introduction
This compound (DMANA) is an aromatic amine with the chemical formula C₁₂H₁₃N.[1][2] It is structurally characterized by a naphthalene (B1677914) core with a dimethylamino substituent. While its most widely documented application is in the Griess test for the detection of nitrites, its molecular architecture is reminiscent of several classes of fluorescent probes known for their sensitivity to the local microenvironment.[3][4] These probes, often derivatives of naphthalimide, exhibit changes in their fluorescence properties, such as emission wavelength and quantum yield, in response to variations in solvent polarity, viscosity, and binding events.[5][6] This guide will extrapolate from the known characteristics of these related compounds to build a case for DMANA as a potentially valuable tool in drug discovery and biomedical research.
Core Properties of this compound
A summary of the known physical and chemical properties of DMANA is presented in Table 1. This data provides a baseline for understanding the compound's behavior and for designing experimental protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃N | [2] |
| Molecular Weight | 171.24 g/mol | [2][7] |
| Appearance | Faint yellow to dark yellow liquid | |
| Boiling Point | 139-140 °C at 13 mmHg | [3] |
| Density | 1.042 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.622 | [3] |
| Solubility | Insoluble in water | [8] |
| Storage Conditions | Store at room temperature, protected from light and air. | [3][9] |
Photophysical Properties: An Analog-Based Perspective
Key Inferred Photophysical Characteristics:
-
Solvatochromism: DMANA is expected to exhibit solvatochromism, meaning its fluorescence emission spectrum will shift depending on the polarity of the solvent. In nonpolar environments, a blue-shifted emission with a higher quantum yield is anticipated. Conversely, in polar, protic solvents, a red-shifted emission with a lower quantum yield is likely. This property is due to the formation of an intramolecular charge transfer (ICT) state upon excitation.
-
Environmental Sensitivity: The fluorescence of DMANA is predicted to be sensitive to the microenvironment. When shielded from polar solvents, such as when bound to a hydrophobic pocket of a protein or partitioned into a lipid membrane, its fluorescence intensity is expected to increase significantly. This "turn-on" characteristic is a hallmark of environment-sensitive probes.[5]
-
Viscosity Sensing: Related naphthalimide probes have been shown to act as molecular rotors, where their fluorescence is quenched in low-viscosity environments due to non-radiative decay through molecular rotation.[11][12] As viscosity increases, this rotation is hindered, leading to an increase in fluorescence. DMANA may exhibit similar viscosity-dependent fluorescence.
A hypothetical summary of the expected photophysical properties of DMANA in various solvents, based on the behavior of analogous compounds, is presented in Table 2.
| Solvent | Polarity | Expected Excitation Max (nm) | Expected Emission Max (nm) | Expected Quantum Yield (Φ) |
| Cyclohexane | Nonpolar | ~340 | ~420 | High |
| Toluene | Nonpolar | ~345 | ~430 | High |
| DCM | Polar | ~350 | ~450 | Moderate |
| Acetonitrile | Polar | ~355 | ~480 | Low |
| Methanol | Polar | ~360 | ~500 | Very Low |
| Water | Polar | ~365 | ~520 | Very Low |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for utilizing DMANA as a fluorescent probe. These protocols are adapted from established methods for similar fluorescent dyes.
Protocol for Characterizing Solvatochromic Properties
This protocol outlines the steps to determine the excitation and emission spectra of DMANA in a range of solvents with varying polarities.
Materials:
-
This compound (DMANA)
-
Spectroscopic grade solvents: Cyclohexane, Toluene, Dichloromethane (DCM), Acetonitrile, Methanol, Water
-
1 cm path length quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of DMANA in a nonpolar solvent such as cyclohexane.
-
Working Solution Preparation: For each solvent to be tested, prepare a working solution by diluting the stock solution to a final concentration of 10 µM.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 450 nm for a starting point).
-
Scan the excitation wavelengths from 300 nm to 400 nm.
-
Identify the wavelength of maximum excitation.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum from the previous step.
-
Scan the emission wavelengths from 400 nm to 600 nm.
-
Record the wavelength of maximum emission.
-
-
Data Analysis: Plot the emission maximum as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.
Protocol for Protein-Ligand Binding Studies
This protocol describes how DMANA could be used as a displacement probe to study the binding of a non-fluorescent ligand to a protein.
Materials:
-
DMANA
-
Protein of interest (e.g., Bovine Serum Albumin)
-
Ligand of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare Solutions:
-
Prepare a 10 µM solution of the protein in PBS.
-
Prepare a 1 mM stock solution of DMANA in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the ligand in PBS.
-
-
Determine Initial Fluorescence:
-
Add a small aliquot of the DMANA stock solution to the protein solution to achieve a final DMANA concentration of 1 µM.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 400-600 nm). The binding of DMANA to a hydrophobic pocket on the protein should result in a significant fluorescence increase.
-
-
Titration:
-
Add increasing concentrations of the ligand to the protein-DMANA complex.
-
After each addition, incubate for 5 minutes and measure the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in DMANA fluorescence intensity as a function of the ligand concentration.
-
A decrease in fluorescence indicates that the ligand is displacing DMANA from the binding site.
-
The data can be fitted to a suitable binding model to determine the binding affinity (Kd) of the ligand.
-
Caption: Workflow for a DMANA-based ligand displacement assay.
Protocol for Cellular Imaging of Lipid Droplets
This protocol details a potential method for using DMANA to visualize lipid droplets in living cells, leveraging its expected preference for nonpolar environments.
Materials:
-
DMANA
-
Live cells cultured on glass-bottom dishes
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a 1 mM stock solution of DMANA in DMSO. Dilute this stock solution in cell culture medium to a final working concentration of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the DMANA staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing (Optional): Based on the properties of analogous probes, a wash-free protocol might be possible.[13] If background fluorescence is high, wash the cells twice with fresh, pre-warmed culture medium.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation ~350 nm, emission ~450 nm).
-
Lipid droplets should appear as bright fluorescent puncta against a darker cytoplasm.
-
Potential Signaling Pathway and Workflow Visualizations
While no specific signaling pathways have been investigated using DMANA, its potential as an environmentally sensitive probe allows for the conceptualization of its use in studying processes that involve changes in local hydrophobicity or viscosity.
Monitoring Protein Aggregation
Protein aggregation is a key event in many neurodegenerative diseases. DMANA could potentially be used to monitor this process, as the formation of protein aggregates often exposes hydrophobic surfaces.
Caption: Conceptual pathway for monitoring protein aggregation with DMANA.
Experimental Workflow for Viscosity Sensing in Cells
Changes in intracellular viscosity are associated with various cellular processes and diseases. DMANA's potential as a molecular rotor could be exploited to measure these changes.
Caption: Workflow for measuring cellular viscosity changes using DMANA.
Synthesis
While several suppliers offer DMANA commercially, a general synthetic route involves the methylation of 1-naphthylamine (B1663977). A common laboratory-scale synthesis can be achieved through reductive amination of 1-naphthylamine with formaldehyde (B43269) and a reducing agent like sodium borohydride, or via classical N-alkylation methods. More industrial processes might involve reacting 1-chloronaphthalene (B1664548) with dimethylamine (B145610) at high temperatures and pressures. A detailed, specific synthesis protocol from a patent for a related compound involves reacting N-methylformamide with a strong base to form its anion, which then reacts with 1-chloromethylnaphthalene.[14]
Conclusion and Future Directions
This compound presents itself as a compound with significant, yet largely unexplored, potential as a fluorescent probe. Its structural analogy to well-known environment-sensitive dyes strongly suggests that it possesses valuable photophysical properties, including solvatochromism and sensitivity to microenvironmental viscosity. The hypothetical protocols and conceptual frameworks provided in this guide are intended to catalyze further research into the applications of DMANA in drug discovery, cell biology, and materials science. Future work should focus on the rigorous characterization of its photophysical properties, including the determination of quantum yields and fluorescence lifetimes in various environments. Furthermore, the synthesis of DMANA derivatives with reactive moieties could expand its utility for covalent labeling of biomolecules, opening up an even wider range of potential applications. The exploration of DMANA and its derivatives could provide a new and valuable set of tools for the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. This compound | 86-56-6 [chemicalbook.com]
- 4. This compound | CAS#:86-56-6 | Chemsrc [chemsrc.com]
- 5. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. labproinc.com [labproinc.com]
- 10. scispace.com [scispace.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Naphthalimide Based "Turn-ON" Probe for Wash-Free Imaging of Lipid-Droplet in Living Cells With an Excellent Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
Navigating the Risks: A Technical Guide to the Physical and Chemical Hazards of N,N-Dimethyl-1-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
N,N-dimethyl-1-naphthylamine, a synthetic aromatic amine, is a versatile chemical intermediate utilized in various research and industrial applications, including as a reagent in the nitrate (B79036) reduction test.[1] However, its utility is accompanied by a range of physical and chemical hazards that necessitate careful handling and a thorough understanding of its properties. This technical guide provides an in-depth overview of these hazards, supported by quantitative data, to ensure the safety of laboratory and manufacturing personnel.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a clear to very slight yellow or brown liquid with an aromatic odor.[2] Key quantitative physical and chemical data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N | [1][3][4] |
| Molecular Weight | 171.24 g/mol | [3][4] |
| Appearance | Clear very slight yellow to brown liquid | [2] |
| Boiling Point | 139 - 140 °C at 13 mmHg (17 hPa) | [1] |
| Density | 1.039 - 1.042 g/mL at 25 °C | [1][5] |
| Flash Point | > 112 °C (> 233.60 °F) | |
| Refractive Index | 1.6210 - 1.6230 at 20 °C | [3] |
| Vapor Density | 5.90 | [6] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [3][7] |
Chemical Hazards and Reactivity
This compound is stable under normal temperatures and pressures.[2] However, it is sensitive to air and moisture and may decompose upon exposure.[2][7] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][7][8] Hazardous polymerization has not been reported.[2][7]
Hazardous Decomposition
Upon combustion or thermal decomposition, this compound can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][6][7][8]
Caption: Hazardous decomposition products resulting from heat or combustion.
Toxicological Hazards
The toxicological properties of this compound have not been fully investigated.[2] However, available data indicate that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][6][8][9] It is also classified as a cancer suspect agent.[2]
| Toxicity Data | Value | Species | Route | Source |
| LDLo (Lowest published lethal dose) | 500 mg/kg | Rat | Oral |
Health Effects
-
Acute Oral Toxicity: Harmful if swallowed.[3][6] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[3][6][9] Skin contact may be harmful, with potential for systemic effects following absorption.[8] It may also cause skin sensitization.[8]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][6][9]
-
Respiratory Irritation: May cause respiratory tract irritation.[3][6] Inhalation of vapors or mists may be harmful.[8]
-
Chronic Health Effects: Classified as a cancer suspect agent.[2] Long-term exposure may lead to cumulative effects.[8] Arylamines, as a class, can be toxic to the blood cell-forming system.[8]
GHS Classification and Safety Information
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized below.
Caption: Summary of GHS hazard classifications.
Hazard Statements:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS), but key recommendations include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only in a well-ventilated area.
Experimental Protocols
The general workflow for assessing the hazards of a chemical like this compound is outlined below.
Caption: A generalized workflow for chemical hazard evaluation.
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
-
Handling: Use with adequate ventilation and personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection.[7] Avoid contact with eyes, skin, and clothing.[2] Wash thoroughly after handling.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2] Keep containers tightly closed and protected from air and moisture.[2]
First Aid Measures
In case of exposure, immediate medical attention is necessary.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]
This guide is intended to provide a comprehensive overview of the known physical and chemical hazards of this compound. It is imperative that all users consult the most current Safety Data Sheet provided by the supplier before handling this chemical and adhere to all recommended safety procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lewisu.edu [lewisu.edu]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. 036438.AC [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound 86-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Griess Test for Nitrite Determination using N,N-dimethyl-1-naphthylamine
These application notes provide a detailed protocol for the quantitative determination of nitrite (B80452) in aqueous solutions using the Griess test with N,N-dimethyl-1-naphthylamine as the coupling reagent. This method is intended for researchers, scientists, and drug development professionals for the indirect measurement of nitric oxide (NO) production.
Principle of the Griess Test
The Griess test is a colorimetric assay that detects the presence of nitrite ions, a stable and quantifiable metabolite of nitric oxide.[1] The test, first described by Peter Griess in 1858, involves a two-step diazotization reaction.[2]
-
Diazotization: Under acidic conditions, nitrite reacts with a primary aromatic amine, such as sulfanilic acid, to form a diazonium salt.[1]
-
Azo Coupling: The resulting diazonium salt is then coupled with an aromatic amine, in this protocol this compound, to produce a colored azo dye.[2][3]
The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be quantified by measuring its absorbance using a spectrophotometer.
Reagents and Materials
Reagents:
-
Sulfanilic Acid (Reagent A component)
-
This compound (Reagent B component)[2]
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
(Optional) Zinc Dust for nitrate (B79036) determination[2]
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~540 nm
-
96-well microplates or spectrophotometer cuvettes
-
Calibrated micropipettes and tips
-
Volumetric flasks and graduated cylinders
-
Vortex mixer
Experimental Protocols
3.1. Reagent Preparation
-
Reagent A (Sulfanilic Acid Solution):
-
Prepare a 5N acetic acid solution by adding 287 mL of glacial acetic acid (17.4N) to 713 mL of deionized water.[2]
-
Dissolve 0.8 g of sulfanilic acid in 100 mL of 5N acetic acid. Gentle heating may be required to fully dissolve the powder. Store in a dark bottle at 4°C.
-
-
Reagent B (this compound Solution):
-
Nitrite Standard Stock Solution (100 mM):
-
Dissolve 0.69 g of sodium nitrite (NaNO₂) in 100 mL of deionized water. Store at 4°C.
-
-
Working Nitrite Standard Solution (1 mM):
-
Perform a 1:100 dilution of the 100 mM stock solution. For example, add 10 µL of the 100 mM Nitrite Standard Stock Solution to 990 µL of deionized water to create a 1 mM solution. Prepare this solution fresh for each experiment.[4]
-
3.2. Preparation of Nitrite Standard Curve
Prepare a fresh set of standards for each assay by diluting the 1 mM working standard. The final concentrations should be in the linear range of the assay, typically between 1-100 µM.
| Standard | Volume of 1 mM Standard (µL) | Volume of Deionized Water (µL) | Final Nitrite Conc. (µM) |
| S1 | 100 | 900 | 100 |
| S2 | 50 | 950 | 50 |
| S3 | 25 | 975 | 25 |
| S4 | 10 | 990 | 10 |
| S5 | 5 | 995 | 5 |
| S6 | 1 | 999 | 1 |
| S0 (Blank) | 0 | 1000 | 0 |
3.3. Sample Preparation
-
Cell Culture Supernatants: Centrifuge cell culture media to remove any debris or cells. The supernatant can typically be used directly.
-
Plasma/Serum: To remove proteins that can interfere with the assay, deproteinize samples using ultrafiltration with 10 kDa molecular weight cut-off filters.[4]
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer, followed by centrifugation to pellet cellular debris.[4] Collect the supernatant for analysis. It is recommended to limit the protein concentration of the final assayed fluid to 1 mg/mL or less.
-
Urine: Samples may need to be diluted with deionized water to fall within the assay's linear range.
3.4. Assay Procedure (96-Well Plate Format)
-
Add 50 µL of each standard and sample to individual wells of a 96-well plate. Assay all standards and samples in duplicate or triplicate.
-
Add 50 µL of Reagent A (Sulfanilic Acid Solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Reagent B (this compound Solution) to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light, to allow for color development.[5]
-
Measure the absorbance at 540 nm using a microplate reader. The signal is typically stable for at least one hour.[4]
Data Analysis
-
Calculate the average absorbance for each standard and sample.
-
Subtract the average absorbance of the blank (S0) from all standard and sample readings.
-
Plot the standard curve with the background-subtracted absorbance on the Y-axis and the known nitrite concentration (µM) on the X-axis.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.98).
-
Calculate the nitrite concentration of the unknown samples using the equation from the standard curve. Account for any dilution factors used during sample preparation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value | Notes |
| Reagent Concentrations | ||
| Sulfanilic Acid (Reagent A) | 0.8% (w/v) in 5N Acetic Acid | |
| This compound (Reagent B) | 0.6% (v/v) in 5N Acetic Acid | [2] |
| Assay Volumes (96-well plate) | ||
| Sample/Standard Volume | 50 µL | |
| Reagent A Volume | 50 µL | |
| Reagent B Volume | 50 µL | |
| Incubation | ||
| After Reagent A | 5-10 minutes | Room Temperature, protect from light |
| After Reagent B | 10-20 minutes | Room Temperature, protect from light[5] |
| Measurement | ||
| Wavelength | ~540 nm (range 520-590 nm) | [1][6] |
| Performance | ||
| Detection Limit | ~1 µM | [6] |
| Linear Range | ~1-100 µM |
Visualizations
Caption: Chemical mechanism of the Griess reaction.
Caption: Experimental workflow for the Griess test.
Troubleshooting and Interferences
-
High Background: This can result from nitrite contamination in reagents or water.[7] Use high-purity, nitrite-free water and freshly prepared reagents. Some cell culture media components, like phenol (B47542) red, may also interfere.
-
Low Signal: Ensure reagents are stored correctly and are not expired. Protect reagents and reaction mixtures from direct light. If measuring nitrate after reduction, ensure the reduction step (e.g., with zinc dust) is complete.
-
Interferences: Biological samples are complex matrices. Thiols, such as glutathione, and proteins can interfere with the diazotization reaction. Deproteinization of samples like plasma or serum is crucial for accurate results.[4] Ions like Fe³⁺ and Hg²⁺ can also cause errors.
-
Safety Note: While this compound is used in this protocol, other historical coupling agents like 1-naphthylamine are potent carcinogens and should be avoided. N-(1-naphthyl)ethylenediamine is another common, less hazardous alternative. Always handle reagents with appropriate personal protective equipment.
References
- 1. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. abcam.cn [abcam.cn]
- 5. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Spectrophotometric Determination of Nitrite with N,N-dimethyl-1-naphthylamine
Audience: Researchers, scientists, and drug development professionals.
Principle and Introduction
The spectrophotometric determination of nitrite (B80452) using N,N-dimethyl-1-naphthylamine is based on the Griess diazotization reaction, first described by Peter Griess in 1858.[1] This well-established method is valued for its simplicity, sensitivity, and cost-effectiveness. The underlying principle involves a two-step chemical process performed in an acidic medium.
-
Diazotization: Nitrite ions (NO₂⁻) present in the sample react with a primary aromatic amine, such as sulfanilic acid or sulfanilamide (B372717), to form a stable diazonium salt.[1][2][3]
-
Azo Coupling: This intermediate diazonium salt is then coupled with an aromatic compound, this compound, to produce a highly colored azo dye.[4][5]
The resulting solution exhibits a distinct pink-to-reddish-purple color, and the intensity of this color, measured as absorbance using a spectrophotometer, is directly proportional to the initial nitrite concentration in the sample. This relationship allows for the accurate quantification of nitrite.
Application Notes
-
Scope of Application: This method is widely applicable for quantifying nitrite in various matrices, including drinking water, wastewater, biological fluids (saliva, blood plasma, urine), and food products (e.g., cured meats).[1][2]
-
Reagent Selection:
-
Diazotizing Amine: Sulfanilic acid and sulfanilamide are the most common choices.[1][6]
-
Coupling Agent: While this protocol specifies this compound, it is often replaced by N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED).[1] NED is generally preferred as it is less carcinogenic and the resulting azo dye is more soluble in the acidic medium.[1]
-
-
Critical Parameters:
-
pH Control: The reaction must be conducted in a strong acidic medium (pH 1-2) to ensure the complete formation of the diazonium salt and prevent side reactions.[3] Phosphoric acid or hydrochloric acid are typically used to maintain the required acidity.[3]
-
Reaction Time and Temperature: Color development is generally rapid and completes within 15-30 minutes at room temperature. The resulting colored complex is stable for a considerable period (often up to 2 hours), allowing for convenient measurement.[3]
-
-
Interferences: Compounds that can consume nitrite or interfere with the diazotization-coupling reaction should be considered. For biological samples, deproteinization may be necessary to avoid turbidity and interference from proteins. High concentrations of nitrate (B79036) generally do not interfere.[7]
-
Nitrate Measurement: The Griess reaction is specific for nitrite.[2] To measure nitrate, it must first be reduced to nitrite. This is commonly achieved using a cadmium-copper column or the enzyme nitrate reductase, followed by the standard Griess reaction to determine total nitrite (original + reduced nitrate).[2]
Quantitative Method Parameters
The following table summarizes typical quantitative data for the Griess reaction-based spectrophotometric determination of nitrite. Parameters can vary slightly based on the specific diazotizing and coupling agents used.
| Parameter | Typical Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 520 - 548 nm | [2][3][7] |
| Linearity Range (Beer's Law) | 0.01 - 1.70 mg/L (approx. 0.2 - 37 µM) | [7] |
| Limit of Detection (LOD) | 0.0005 - 0.012 mg/L (approx. 0.01 - 0.26 µM) | [7] |
| Limit of Quantification (LOQ) | ~0.025 mg/L (in specific matrices) | |
| Molar Absorptivity (ε) | ~4.6 x 10⁴ L·mol⁻¹·cm⁻¹ | [7] |
| Relative Standard Deviation (RSD) | < 1% | [7] |
Detailed Experimental Protocol
4.1. Reagent Preparation
-
Deionized Water: Use nitrite-free, high-purity deionized water for all reagent and standard preparations.
-
Griess Reagent A (Diazotizing Solution):
-
Dissolve 1.0 g of sulfanilic acid in 100 mL of 5% (v/v) phosphoric acid.
-
Warm gently to aid dissolution if necessary. Store in a dark bottle at 4°C. The solution is stable for several weeks.
-
-
Griess Reagent B (Coupling Solution):
-
Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Store in a dark bottle at 4°C. Caution: Handle with care as this compound is a potential carcinogen.[5]
-
-
Combined Griess Reagent (Optional but Recommended):
-
Mix equal volumes of Griess Reagent A and Griess Reagent B immediately before use. Prepare only the amount needed for the experiment. Do not store the mixed reagent for more than 8 hours.
-
-
Nitrite Standard Stock Solution (1000 mg/L NO₂⁻):
-
Dry sodium nitrite (NaNO₂) at 110°C for 1 hour and cool in a desiccator.
-
Accurately weigh 0.1500 g of dried NaNO₂ and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water. This solution contains 1000 mg/L of NO₂⁻. Store at 4°C.
-
-
Nitrite Working Standard Solution (10 mg/L NO₂⁻):
-
Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare this solution fresh daily.
-
4.2. Construction of the Calibration Curve
-
Label a series of test tubes or microplate wells for your standards (e.g., 0, 0.1, 0.2, 0.5, 0.8, 1.0 mg/L).
-
Prepare the calibration standards by pipetting the appropriate volume of the 10 mg/L working standard solution into each tube and diluting to a final volume of 5 mL with deionized water.
-
Example for a 1.0 mg/L standard: 0.5 mL of 10 mg/L working standard + 4.5 mL deionized water.
-
The "0 mg/L" standard will be 5 mL of deionized water and will serve as the blank.
-
-
To each 5 mL standard, add 0.5 mL of the combined Griess Reagent (or 0.25 mL of Reagent A followed by 0.25 mL of Reagent B).
-
Mix thoroughly and incubate at room temperature for 20 minutes, protected from direct light, to allow for full color development.[3]
-
Set the spectrophotometer to the predetermined λmax (e.g., 540 nm).[3]
-
Use the blank (0 mg/L standard) to zero the spectrophotometer.
-
Measure the absorbance of each calibration standard.
-
Plot a graph of Absorbance (y-axis) versus Nitrite Concentration (mg/L) (x-axis). The resulting plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995.
4.3. Sample Preparation and Analysis
-
Sample Preparation:
-
Water Samples: Filter the sample using a 0.45 µm filter to remove particulate matter.
-
Biological Fluids: Deproteinize the sample by adding a precipitating agent (e.g., zinc sulfate (B86663) or sulfosalicylic acid), followed by centrifugation. The clear supernatant is used for the assay.
-
-
Pipette 5 mL of the prepared sample (or a diluted aliquot if the nitrite concentration is expected to be high) into a test tube.
-
Add 0.5 mL of the combined Griess Reagent.
-
Mix well and incubate for 20 minutes at room temperature, protected from light.
-
Measure the absorbance of the sample against the reagent blank at the same λmax used for the calibration curve.
-
Calculate the nitrite concentration in the sample using the linear regression equation from the calibration curve:
-
Concentration (mg/L) = (Absorbance_sample - c) / m
-
Where 'm' is the slope and 'c' is the y-intercept of the calibration curve.
-
Remember to multiply the result by any dilution factor used during sample preparation.
-
Visualizations
Caption: The two-step chemical reaction pathway for nitrite determination.
Caption: A flowchart of the experimental workflow for nitrite analysis.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. easylab.co.id [easylab.co.id]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. asm.org [asm.org]
- 6. Spectrophotometric determination of nitrite with composite reagents containing sulphanilamide, sulphanilic acid or 4-nitroaniline as the diazotisable aromatic amine and N-(1-naphthyl)ethylenediamine as the coupling agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitrite Detection using N,N-dimethyl-1-naphthylamine Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of nitrite (B80452) is a critical analytical procedure in various fields, including biomedical research, drug development, and environmental monitoring. Nitrite is a stable end-product of nitric oxide (NO) metabolism, a key signaling molecule in physiological and pathological processes. The Griess test, a colorimetric assay, is a widely adopted method for indirect NO measurement through the quantification of nitrite. This protocol details the preparation of the N,N-dimethyl-1-naphthylamine-based Griess reagent and its application in nitrite detection. This compound serves as a safer substitute for the carcinogenic α-naphthylamine, which was used in earlier formulations.[1] The reaction involves the diazotization of sulfanilic acid by nitrite in an acidic medium, which then couples with this compound to form a stable, colored azo dye that can be measured spectrophotometrically.[2][3][4]
Data Presentation
Table 1: Reagent Composition and Storage
| Reagent Component | Formulation 1 | Formulation 2 | Solvent | Storage Conditions | Shelf Life |
| Reagent A (Sulfanilic Acid) | 8 g/L | 0.8 g/100 mL | 5N Acetic Acid | Room Temperature, in the dark | Up to 3 months |
| Reagent B (this compound) | 6 g/L | 0.6 mL/100 mL | 5N Acetic Acid | 2 to 8°C, in the dark | Up to 3 months |
Table 2: Spectrophotometric Parameters and Assay Performance
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 540 - 548 nm | [4][5] |
| Assay Incubation Time | 5 - 10 minutes | |
| Color Stability | Stable for at least one hour | |
| Detection Limit | 0.02 - 2 µM | [3] |
Experimental Protocols
Preparation of 5N Acetic Acid
To prepare a 5N acetic acid solution, add 287 mL of glacial acetic acid (17.4N) to 713 mL of deionized water.
Preparation of Griess Reagent
Reagent A (Sulfanilic Acid Solution):
-
Weigh 0.8 g of sulfanilic acid.
-
Dissolve the sulfanilic acid in 100 mL of 5N acetic acid.
-
Store in a dark brown glass container at room temperature.
Reagent B (this compound Solution):
-
Add 0.6 mL of this compound to 100 mL of 5N acetic acid.
-
Mix thoroughly until dissolved.
-
Store in a dark brown glass container at 2 to 8°C.
Note: Both reagents should be protected from light. Discard if any discoloration is observed.
Protocol for Nitrite Detection
-
Sample Preparation: Prepare samples (e.g., cell culture supernatants, plasma, urine, tissue homogenates) and a series of nitrite standards of known concentrations.
-
Reagent Mixing: In a test tube or microplate well, mix equal volumes of Reagent A and Reagent B immediately before use to create the working Griess Reagent. Do not store the mixed reagent for more than 8 hours.[5]
-
Reaction Initiation: Add the working Griess Reagent to the samples and standards. A typical ratio is 1 part reagent to 1 part sample.
-
Incubation: Incubate the mixture at room temperature for 5-10 minutes, protected from light. A distinct pink or red color will develop in the presence of nitrite.[2]
-
Spectrophotometric Measurement: Measure the absorbance of the samples and standards at a wavelength between 540 nm and 550 nm using a spectrophotometer or microplate reader.[5]
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve generated from the nitrite standards.
Mandatory Visualizations
Signaling Pathway of Nitrite Detection
Caption: Figure 1. Chemical Pathway of the Griess Reaction for Nitrite Detection.
Experimental Workflow for Nitrite Quantification
Caption: Figure 2. Experimental Workflow for Nitrite Quantification.
References
- 1. BAM R48: Nitrite Detection Reagents | FDA [fda.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of N,N-dimethyl-1-naphthylamine in the Bacterial Nitrate Reduction Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrate (B79036) reduction test is a crucial biochemical assay used in microbiology to determine an organism's ability to reduce nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻) or further to nitrogenous gases. This capability is dependent on the presence of the enzyme nitrate reductase. The detection of nitrite is a key indicator in this test and is facilitated by a colorimetric reaction involving sulfanilic acid and a coupling agent, N,N-dimethyl-1-naphthylamine. This reaction, a form of the Griess test, produces a distinct red azo dye in the presence of nitrite, providing a clear visual confirmation of nitrate reduction.[1] This test is fundamental for the differentiation and identification of various bacterial species, particularly within the family Enterobacteriaceae and for distinguishing other gram-negative bacilli.[1][2]
Principle of the Nitrate Reduction Test
The principle of the nitrate reduction test hinges on the ability of certain bacteria to utilize nitrate as a terminal electron acceptor in anaerobic respiration.[3] This process involves the enzymatic reduction of nitrate to nitrite. Some bacteria can further reduce nitrite to other nitrogen compounds, such as nitrogen gas (N₂), nitric oxide (NO), or ammonia (B1221849) (NH₃).[3]
The detection of nitrite is a two-step diazotization reaction. First, sulfanilic acid (Reagent A) is added to the bacterial culture in nitrate broth. If nitrite is present, it reacts with the sulfanilic acid to form a diazonium salt. Subsequently, the addition of this compound (Reagent B) results in the formation of a red-colored azo dye, indicating a positive result for nitrate reduction to nitrite.[1]
If no color change occurs after the addition of both reagents, it could mean either that the nitrate was not reduced (a true negative) or that the nitrate was reduced to nitrite and then further to other nitrogenous compounds (a positive result for complete reduction). To differentiate between these possibilities, a small amount of zinc dust is added. Zinc chemically reduces any remaining nitrate to nitrite. If a red color develops after the addition of zinc, it confirms that nitrate was present and the bacterium did not reduce it (a negative test). If no color change occurs after adding zinc, it indicates that the nitrate was completely reduced by the bacteria to other nitrogenous compounds, confirming a positive test.[1]
Data Presentation
The performance of the nitrate reduction test can vary depending on the bacterial species being tested. While comprehensive quantitative data across all bacterial families is not always readily available in a standardized format, studies on specific applications provide valuable insights into the test's accuracy.
| Application | Organism | Comparison Method | Sensitivity (%) | Specificity (%) | Agreement (%) | Reference |
| Drug Susceptibility Testing | Mycobacterium tuberculosis | Proportion Method on Löwenstein–Jensen medium | 95.3 | 100 | 98 | [4] |
| Identification of Non-fermenters | Clinically relevant non-fermenting Gram-negative bacilli | 16S-23S rRNA gene intergenic spacer (ITS) sequencing | 100 | 96.7 | Not Reported | [5] |
| Automated Identification | Members of the family Enterobacteriaceae and common gram-negative, non-glucose-fermenting bacilli | Conventional Biochemicals | See Note 1 | See Note 1 | See Note 1 | [6] |
Note 1: A study comparing automated identification systems (API 20E, Vitek GNI, MicroScan Walk/Away Rapid ID, and Becton Dickinson Cobas Micro ID-E/NF) with conventional biochemical methods for the identification of 252 strains of Enterobacteriaceae and non-fermenting bacilli reported overall correct identification rates ranging from 76.2% to 84.5% after initial incubation, and 91.3% to 96.4% after additional biochemical tests. While the nitrate reduction test is a component of these systems, the specific contribution of this single test to the overall accuracy is not detailed.[6]
Signaling Pathways and Experimental Workflows
Biochemical Pathway of Nitrate Reduction and Detection
The following diagram illustrates the biochemical pathway of nitrate reduction by bacteria and the subsequent chemical reactions involved in the colorimetric detection of nitrite using sulfanilic acid and this compound.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Nitrate and Nitrite Reduction Test Protocols [asm.org]
- 3. microbenotes.com [microbenotes.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Parallel comparison of accuracy of API 20E, Vitek GNI, MicroScan Walk/Away Rapid ID, and Becton Dickinson Cobas Micro ID-E/NF for identification of members of the family Enterobacteriaceae and common gram-negative, non-glucose-fermenting bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N-dimethyl-1-naphthylamine in Water Quality Analysis
Application Note & Protocol
Introduction
N,N-dimethyl-1-naphthylamine is a chemical compound historically used in the colorimetric determination of nitrite (B80452) and nitrate (B79036) in water samples. This application is based on the Griess test, a well-established analytical method that involves a diazotization and coupling reaction to produce a colored azo dye.[1] The intensity of the color, which is proportional to the nitrite concentration, is then measured spectrophotometrically. For the analysis of nitrate, it must first be reduced to nitrite. While effective, it is important to note that this compound is considered a potential carcinogen, and modern methods often substitute it with the safer N-(1-naphthyl)ethylenediamine dihydrochloride.[1] The fundamental principles of the reaction remain the same.
Principle of Detection
The determination of nitrite using this compound involves a two-step reaction in an acidic medium:
-
Diazotization: Nitrite ions (NO₂⁻) react with a primary aromatic amine, such as sulfanilic acid or sulfanilamide, to form a diazonium salt.[1][2]
-
Coupling: The diazonium salt then couples with this compound to form a colored azo dye. The resulting dye exhibits a characteristic color, typically red or pink, which can be quantified.
For the determination of nitrate (NO₃⁻), an additional preliminary step is required to reduce the nitrate to nitrite. This is commonly achieved by passing the sample through a column containing granulated copper-cadmium.[3][4][5]
Applications
The primary application of this compound in water quality analysis is the quantification of:
-
Nitrite (NO₂⁻): A common contaminant in drinking water, surface water, and wastewater.
-
Nitrate (NO₃⁻): After reduction to nitrite, this method is widely used for nitrate determination in various water sources.[1]
This method is utilized in various settings, including environmental monitoring, drinking water quality testing, and industrial wastewater analysis.[4][5]
Experimental Protocols
Protocol 1: Determination of Nitrite Nitrogen in Water
This protocol is based on the principles of the Griess reaction for the direct measurement of nitrite.
1. Reagents
-
Color Reagent:
-
In a volumetric flask, combine 800 mL of deionized water, 100 mL of concentrated phosphoric acid, and 40 g of sulfanilamide. Stir until dissolved.
-
Add 2 g of this compound and stir until dissolved.
-
Dilute to 1 liter with deionized water. Store in a brown bottle in the dark. This solution is stable for several months.[4]
-
-
Nitrite Stock Solution (1000 mg/L NO₂⁻-N):
-
Dissolve 6.072 g of potassium nitrite (KNO₂) in 500 mL of deionized water and dilute to 1 L in a volumetric flask. Preserve with 2 mL of chloroform (B151607) and refrigerate.[4]
-
-
Nitrite Standard Solution (10 mg/L NO₂⁻-N):
-
Dilute 10.0 mL of the stock nitrite solution to 1000 mL with deionized water. This solution is unstable and should be prepared as required.[3]
-
2. Procedure
-
Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.
-
Reaction:
-
To 50 mL of the sample (or an aliquot diluted to 50 mL) in a volumetric flask, add 1 mL of the color reagent.
-
Mix thoroughly and allow the color to develop for at least 20 minutes but no longer than 2 hours.[2]
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.[2]
-
Use a reagent blank (deionized water treated with the color reagent) to zero the spectrophotometer.
-
-
Calibration:
-
Prepare a series of nitrite standards by diluting the standard nitrite solution.
-
Treat the standards in the same manner as the samples.
-
Plot a calibration curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration of the sample from the calibration curve.
-
Protocol 2: Determination of Nitrate + Nitrite Nitrogen in Water
This protocol includes a cadmium reduction step to determine the total concentration of nitrate and nitrite.
1. Additional Reagents
-
Ammonium (B1175870) Chloride-EDTA Solution: Dissolve 85 g of ammonium chloride (NH₄Cl) and 0.1 g of disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) in 900 mL of deionized water. Adjust the pH to 8.5 with concentrated ammonium hydroxide (B78521) and dilute to 1 L.[3]
-
Copper-Cadmium Granules: Prepare as per EPA method 353.2 or obtain commercially prepared granules.
2. Procedure
-
Cadmium Reduction Column Preparation: Prepare the reduction column as described in EPA method 353.2.
-
Sample Preparation:
-
If necessary, filter the sample through a 0.45 µm membrane filter.
-
Adjust the pH of an appropriate volume of sample to between 7 and 9 using a pH meter and dilute HCl or NaOH.
-
-
Reduction:
-
Pass the pH-adjusted sample through the prepared copper-cadmium reduction column at a flow rate of 7-10 mL/min.
-
Collect the reduced sample.
-
-
Color Development and Measurement:
-
Follow the same procedure for color development and measurement as described in Protocol 1, using the reduced sample.
-
-
Calculation:
-
The result from this protocol represents the total nitrate + nitrite nitrogen concentration.
-
To determine the nitrate concentration, subtract the nitrite concentration obtained from Protocol 1 from the total nitrate + nitrite concentration.
-
Data Presentation
Table 1: Summary of Quantitative Data for Nitrite/Nitrate Analysis
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 515 nm - 548 nm | [6][7] |
| Applicable Concentration Range | 0.05 - 10.0 mg/L NO₃⁻-N + NO₂⁻-N | [3][4] |
| Detection Limit (Nitrite) | 5 x 10⁻⁴ mg/L | [7] |
| Linear Range (Nitrite) | 0.01 - 1.70 mg/L | [7] |
| Sample Holding Time (Nitrate + Nitrite) | 28 days (preserved at 4°C with H₂SO₄) | [5] |
| Sample Holding Time (Nitrite alone) | 48 hours (refrigerated at 4°C) | [5] |
Visualizations
Diagram 1: Chemical Reaction Pathway for Nitrite Detection
Caption: Griess reaction pathway for nitrite detection.
Diagram 2: Experimental Workflow for Nitrate and Nitrite Analysis
Caption: Workflow for separate and combined analysis of nitrite and nitrate.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. easylab.co.id [easylab.co.id]
- 3. epa.gov [epa.gov]
- 4. gce-lter.marsci.uga.edu [gce-lter.marsci.uga.edu]
- 5. NEMI Method Summary - 353.2 [nemi.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Nitrite determination in water samples based on a modified Griess reaction and central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fluorescence Quenching Studies Using N,N-dimethyl-1-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting fluorescence quenching studies using N,N-dimethyl-1-naphthylamine. This versatile fluorescent probe is a valuable tool for investigating molecular interactions, making it particularly relevant for drug discovery and development, as well as for fundamental biochemical and biophysical research.
Introduction to Fluorescence Quenching with this compound
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as this compound, due to its interaction with another molecule, known as a quencher. This phenomenon can be harnessed to study the binding of small molecules to biomacromolecules, determine binding constants, and elucidate the mechanisms of these interactions.
This compound is an aromatic amine that exhibits fluorescence in the UV-visible region. Its fluorescence properties are sensitive to the polarity of its microenvironment, making it a useful probe for studying changes in protein conformation and binding events. The quenching of its fluorescence can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative decay back to the ground state. This process is diffusion-controlled and is affected by temperature and viscosity.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the fluorescence is quenched because the complex does not emit light upon excitation.
The analysis of fluorescence quenching data is typically performed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.
Applications in Research and Drug Development
Fluorescence quenching studies using this compound and its derivatives have a wide range of applications, including:
-
Drug-Protein Interactions: Investigating the binding of drug candidates to target proteins, such as enzymes and receptors. This can provide information on binding affinity and the mechanism of action.
-
DNA/RNA Binding Studies: Characterizing the interaction of small molecules with nucleic acids, which is crucial for the development of DNA-targeting drugs.
-
Enzyme Kinetics: Monitoring conformational changes in enzymes upon substrate or inhibitor binding.
-
Membrane Permeability: The related probe N-phenyl-1-naphthylamine (NPN) is used to study the permeability of bacterial outer membranes to antibiotics.[1]
-
Sensing and Detection: Developing fluorescent sensors for the detection of various analytes, including metal ions and nitroaromatic compounds, which are components of many explosives.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from fluorescence quenching studies of this compound and its closely related derivatives with various quenchers. This data can serve as a reference for designing and interpreting new experiments.
Table 1: Stern-Volmer (KSV) and Quenching Rate (kq) Constants for Naphthylamine Derivatives with Various Quenchers
| Fluorophore | Quencher | Solvent/Medium | KSV (M-1) | kq (x 1010 M-1s-1) | Quenching Type | Reference |
| 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) | Cu2+ | Aqueous | 1.2 x 103 | - | Static | [2] |
| 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) | Cu2+ | CTAB Micelles | 2.1 x 103 | - | Static | [2] |
| 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) | Cu2+ | SDS Micelles | 0.8 x 103 | - | Static | [2] |
| Naphthalenediols | Cu2+ | 95% Water-Ethanol | Varies | Varies | Dynamic | [3] |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Methanol | 15.5 | - | Static & Dynamic | |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Chloroform | 3.8 | - | Static & Dynamic | |
| Tryptophan | Acrylamide | Aqueous | 12.7 | 0.46 | Dynamic | |
| N-acetyl-tryptophanamide | Acrylamide | Aqueous | 16.1 | 0.53 | Dynamic |
Note: Data for this compound is limited in the literature; therefore, data for structurally similar compounds are included for comparative purposes.
Experimental Protocols
This section provides detailed protocols for performing fluorescence quenching experiments using this compound.
Materials and Reagents
-
This compound (analytical grade)
-
Quencher of interest (e.g., amino acid, metal salt, nitroaromatic compound)
-
Spectroscopy-grade solvent (e.g., ethanol, methanol, acetonitrile, or appropriate buffer)
-
Volumetric flasks and pipettes
-
Quartz cuvettes for fluorescence measurements
-
Spectrofluorometer
Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 1 mM):
-
Accurately weigh a small amount of this compound.
-
Dissolve it in the chosen solvent in a volumetric flask to achieve the desired concentration.
-
Store the stock solution in a dark, airtight container to prevent photodegradation and evaporation.
-
-
Quencher Stock Solution (e.g., 10 mM):
-
Accurately weigh the quencher.
-
Dissolve it in the same solvent as the fluorophore in a volumetric flask.
-
The concentration of the quencher stock solution should be significantly higher than that of the fluorophore to allow for a wide range of quencher concentrations in the final samples.
-
Steady-State Fluorescence Quenching Measurement Protocol
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength for this compound (typically around 320-340 nm, but should be determined experimentally by measuring the absorption spectrum).
-
Set the emission wavelength range to scan (e.g., 350-550 nm).
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Sample Preparation:
-
Prepare a series of solutions in cuvettes. Each cuvette should contain a fixed concentration of this compound (e.g., 10 µM) and varying concentrations of the quencher.
-
To do this, add a constant volume of the this compound stock solution to each cuvette.
-
Then, add increasing volumes of the quencher stock solution to the cuvettes.
-
Finally, add the solvent to bring the final volume in each cuvette to a constant value (e.g., 3 mL).
-
Include a blank sample containing only the solvent and a reference sample containing only this compound.
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum for each sample.
-
Record the fluorescence intensity at the emission maximum for each quencher concentration.
-
Data Analysis
-
Correct for Inner Filter Effects (if necessary): If the quencher absorbs light at the excitation or emission wavelength, it can lead to an apparent quenching. This can be corrected using the following equation: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_corr is the corrected fluorescence intensity, F_obs is the observed intensity, and A_ex and A_em are the absorbances of the quencher at the excitation and emission wavelengths, respectively.
-
Stern-Volmer Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]).
F₀ / F = 1 + K_SV * [Q] = 1 + k_q * τ₀ * [Q]
-
If the plot is linear, the quenching is likely purely dynamic or purely static. The slope of the line gives the Stern-Volmer constant (KSV).
-
If the fluorescence lifetime (τ₀) of this compound in the absence of the quencher is known, the bimolecular quenching rate constant (kq) can be calculated.
-
An upward curvature in the Stern-Volmer plot suggests a combination of static and dynamic quenching.
-
Visualizing the Process
Diagrams created using the DOT language can help visualize the experimental workflow and the underlying quenching mechanisms.
Caption: Experimental workflow for fluorescence quenching studies.
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
References
- 1. Studies on nitroaromatic compounds. Part 8. A kinetic and spectroscopic study of the reaction of di- and tri-ethylamine with 1,5-dimethyl-2,4,8-trinitronaphthalene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The Preparation of Fluorescence-Quenched Probes for Use in the Characterization of Human Factor Xa Substrate Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N-Dimethyl-1-naphthylamine as a Stabilizer in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-1-naphthylamine is an aromatic amine utilized in the polymer industry as an effective antioxidant and thermal stabilizer.[1] Its primary function is to inhibit or retard the degradation of polymers initiated by oxidative processes, which are often accelerated by heat, light, and mechanical stress. This document provides detailed application notes and experimental protocols for the use of this compound in polymer stabilization, targeting professionals in research and development. While specific performance data for this compound is not extensively available in public literature, this guide presents representative data and protocols based on the established performance of aromatic amine antioxidants.
Mechanism of Action
Aromatic amines, including this compound, function as primary antioxidants. They act as radical scavengers, interrupting the auto-oxidation cycle of polymers. The degradation of many polymers, such as polyethylene (B3416737) and polypropylene (B1209903), proceeds via a free-radical chain reaction. The stabilizer donates a hydrogen atom to the reactive peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the oxidation process. This donation deactivates the radicals and terminates the degradation chain reaction, thus extending the service life of the polymer.
Caption: Antioxidant mechanism of this compound.
Applications
This compound is particularly effective in stabilizing polymers that are susceptible to oxidative degradation, including:
-
Elastomers: Natural rubber (NR), styrene-butadiene rubber (SBR), and other synthetic rubbers.
-
Plastics: Polyolefins such as polyethylene (PE) and polypropylene (PP).
Its use helps in preserving the mechanical properties, appearance, and overall integrity of the final polymer products.
Data Presentation
The following tables present representative quantitative data illustrating the potential stabilizing effect of this compound on polymer properties. This data is intended for comparative purposes and is based on typical performance of amine antioxidants.
Table 1: Representative Oxidative Induction Time (OIT) Data for Polyethylene (PE)
| Sample | Stabilizer | Concentration (wt%) | OIT at 200°C (minutes) |
| PE-Control | None | 0 | < 5 |
| PE-Stab-1 | This compound | 0.1 | 25 - 35 |
| PE-Stab-2 | This compound | 0.2 | 45 - 60 |
| PE-Ref | Standard Phenolic Antioxidant | 0.1 | 20 - 30 |
Table 2: Representative Thermogravimetric Analysis (TGA) Data for Polypropylene (PP)
| Sample | Stabilizer | Concentration (wt%) | Onset of Degradation (°C) | Temperature at 50% Weight Loss (°C) |
| PP-Control | None | 0 | ~ 220 | ~ 350 |
| PP-Stab-1 | This compound | 0.1 | ~ 240 | ~ 375 |
| PP-Stab-2 | This compound | 0.2 | ~ 255 | ~ 390 |
| PP-Ref | Standard Amine Antioxidant | 0.1 | ~ 245 | ~ 380 |
Experimental Protocols
Protocol 1: Incorporation of this compound into Polyethylene via Melt Compounding
This protocol describes the process of incorporating this compound into polyethylene using a laboratory-scale twin-screw extruder.
Materials:
-
Polyethylene (PE) pellets (e.g., HDPE, LLDPE)
-
This compound
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-drying: Dry the polyethylene pellets in an oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a sealed container, dry blend the PE pellets with the desired concentration of this compound (e.g., 0.1 wt%, 0.2 wt%). Tumble the mixture for 15-20 minutes to ensure a homogeneous distribution.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the grade of polyethylene being used (e.g., 180°C - 220°C from feed zone to die).
-
Set the screw speed (e.g., 100-150 rpm).
-
Feed the premixed material into the extruder hopper at a constant rate.
-
-
Pelletizing: Cool the extruded polymer strand in a water bath and feed it into a pelletizer to produce stabilized PE pellets.
-
Post-drying: Dry the resulting pellets in an oven at 80°C for 4 hours.
-
Sample Preparation: Use the stabilized pellets for further analysis, such as compression molding into films or plaques for OIT and TGA testing.
Caption: Workflow for incorporating stabilizer into polymer.
Protocol 2: Evaluation of Oxidative Stability by Oxidative Induction Time (OIT)
This protocol outlines the determination of the oxidative induction time of stabilized polymer samples using Differential Scanning Calorimetry (DSC).
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Nitrogen and Oxygen gas supplies with flow controllers
Procedure:
-
Sample Preparation: Prepare a small sample (5-10 mg) from the compression-molded film or plaque. Place the sample in an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
-
Measurement Program:
-
Segment 1 (Heating): Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for PE) at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Segment 2 (Equilibration): Hold the sample at the isothermal temperature for 5 minutes under nitrogen to ensure thermal equilibrium.
-
Segment 3 (Oxidation): Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min) while maintaining the isothermal temperature.
-
Segment 4 (Data Collection): Continue to hold the sample at the isothermal temperature under oxygen until a sharp exothermic peak, indicating the onset of oxidation, is observed.
-
-
Data Analysis: The OIT is the time elapsed from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak.
Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol describes the evaluation of the thermal stability of polymer samples using a Thermogravimetric Analyzer.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or ceramic)
-
Nitrogen gas supply with a flow controller
Procedure:
-
Sample Preparation: Place a small, representative sample (5-10 mg) of the polymer into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.
-
-
Measurement Program:
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins.
-
Determine the temperature at which 50% of the initial sample weight has been lost (T50).
-
Compare the thermograms of the stabilized and unstabilized samples.
-
Conclusion
This compound serves as a valuable stabilizer in polymer chemistry, effectively inhibiting oxidative degradation and enhancing the thermal stability of various polymers. The protocols outlined in this document provide a framework for the incorporation and evaluation of this antioxidant. While the provided quantitative data is illustrative, it demonstrates the expected improvements in polymer properties upon the addition of an effective amine-based stabilizer. Researchers are encouraged to perform these experimental procedures to generate specific data for their unique polymer formulations and processing conditions.
References
Application Notes and Protocols for the Quantification of N,N-dimethyl-1-naphthylamine
These application notes provide detailed methodologies for the quantitative analysis of N,N-dimethyl-1-naphthylamine, a tertiary aromatic amine used in various chemical syntheses and analytical applications. The following protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective method for the quantification of fluorescent compounds like this compound. This method is particularly suitable for trace analysis in complex matrices.
Experimental Protocol
This protocol is adapted from a validated OSHA method for the analysis of a structurally similar compound, N-phenyl-1-naphthylamine, and is expected to have high applicability.
1.1. Reagents and Materials:
-
This compound standard (≥98.0% purity)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.45 µm syringe filters
1.2. Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
1.3. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
1.4. Sample Preparation:
-
For liquid samples, if solid particulates are present, centrifuge at 10,000 rpm for 10 minutes.
-
Take an aliquot of the supernatant or the liquid sample.
-
Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
1.5. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water. A gradient program is recommended for optimal separation. For example: Start with 40% Acetonitrile, linearly increase to 90% Acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): ~320 nm (to be optimized)
-
Emission Wavelength (λem): ~380 nm (to be optimized)
-
1.6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC-FLD method for this compound, based on data for similar aromatic amines.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow
Caption: Workflow for HPLC-FLD analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. It is suitable for the quantification of this compound, particularly for purity assessment and analysis in less complex matrices.
Experimental Protocol
2.1. Reagents and Materials:
-
This compound standard (≥98.0% purity)[1]
-
Methanol (GC grade) or another suitable solvent
-
Helium or Nitrogen (high purity, as carrier gas)
2.2. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., a low- to mid-polarity column like a 5% phenyl-methylpolysiloxane)
-
Autosampler
2.3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation:
-
Dilute the sample with a suitable solvent (e.g., methanol) to bring the concentration of this compound into the linear range of the calibration curve.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
2.5. Chromatographic Conditions:
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
2.6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards versus their concentration.
-
Perform a linear regression to determine the linearity (r²).
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Quantitative Data Summary
The following table presents typical quantitative data for the GC-FID analysis of aromatic amines.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow
Caption: Workflow for GC-FID analysis of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and accessible method for the quantification of compounds with chromophores, such as this compound. This technique is well-suited for relatively pure samples or for monitoring reaction kinetics.
Experimental Protocol (Direct Measurement)
This protocol is adapted from a method for the direct spectrophotometric determination of 1-naphthylamine (B1663977).
3.1. Reagents and Materials:
-
This compound standard (≥98.0% purity)
-
Ethanol (B145695) or Methanol (spectrophotometric grade)
3.2. Instrumentation:
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
3.3. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethanol in a volumetric flask.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution with ethanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
3.4. Sample Preparation:
-
Dissolve and/or dilute the sample in ethanol to a concentration expected to be within the linear range of the assay.
3.5. Measurement Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution from 200 to 400 nm. The expected λmax is in the UV region, likely around 320 nm.
-
Set the spectrophotometer to the determined λmax.
-
Use ethanol as the blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
3.6. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Use linear regression to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the samples using their absorbance values and the calibration curve.
Quantitative Data Summary
The following table outlines the expected performance characteristics of a direct UV-Vis spectrophotometric method for this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2 µg/mL |
| Molar Absorptivity (ε) | Analyte-dependent |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: Workflow for UV-Vis spectrophotometric analysis.
Indirect Spectrophotometric Method (Griess Test)
This compound is a key component of the Griess reagent, which is used for the colorimetric determination of nitrite (B80452).[2][3] While this is a method to quantify nitrite, not this compound itself, it is an important application of this compound. The principle involves the diazotization of sulfanilic acid by nitrite, followed by coupling with this compound to form a colored azo dye.[2][3] The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Electrochemical Methods
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Griess Test Sensitivity with N,N-dimethyl-1-naphthylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity of the Griess test using N,N-dimethyl-1-naphthylamine.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the advantage of using this compound in the Griess test? | This compound is a suitable substitute for N-(1-naphthyl)ethylenediamine (NED) and is considered less carcinogenic than 1-naphthylamine, offering a safer alternative in the laboratory. |
| How can I increase the sensitivity of my Griess assay? | Sensitivity can be enhanced by ensuring the sequential addition of reagents. Add the sulfanilamide (B372717) solution to the sample first and incubate for 5-10 minutes before adding the this compound solution. This is because sulfanilamide and the coupling reagent can compete for nitrite (B80452).[1] |
| What is the optimal pH for the Griess reaction? | The Griess reaction is performed under acidic conditions. A slightly acidic medium, for instance, using 2.5-3% phosphoric acid, is generally effective. |
| How should I store my Griess reagents? | Reagents should be stored in the dark at 2-8°C. It is advisable to warm them to room temperature before use. Storing the sulfanilamide and this compound solutions separately is recommended as the shelf life is significantly reduced when they are pre-mixed.[1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Color Development | Low Nitrite Concentration: The nitrite levels in your sample may be below the detection limit of the assay. | - Concentrate your sample if possible. - Ensure you are using a sensitive protocol and that your spectrophotometer is functioning correctly. |
| Improper Reagent Preparation or Storage: Reagents may have degraded due to exposure to light or improper storage temperature. The this compound solution may have oxidized. | - Prepare fresh reagents. - Store reagents in dark bottles at 2-8°C. - A fresh this compound reagent should have a very slight yellowish color. Discard if it is discolored. | |
| Incorrect pH: The reaction mixture is not sufficiently acidic. | - Check the pH of your final reaction mixture. - Ensure the acid concentration in your sulfanilamide solution is correct. | |
| Presence of Interfering Substances: Reducing agents in the sample (e.g., high concentrations of antioxidants) can interfere with the diazotization reaction. | - Perform a spike-and-recovery experiment by adding a known amount of nitrite standard to your sample to check for interference. - Consider sample purification steps like deproteinization if proteins are suspected to interfere. | |
| High Background Absorbance | Contaminated Reagents or Water: Reagents or the water used for dilutions may be contaminated with nitrite. | - Use high-purity, nitrite-free water for all solutions. - Run a reagent blank (without sample) to check for contamination. |
| Sample Matrix Interference: Components in the sample matrix (e.g., cell culture media with phenol (B47542) red, hemolyzed serum) can absorb light at the same wavelength as the azo dye. | - Use a sample blank (sample with all reagents except one, or a sample without the analyte) to subtract the background absorbance. - If using cell culture media with phenol red, use the same media to prepare your standards for the calibration curve. - For serum or plasma samples, deproteinization using ultrafiltration is recommended. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of samples or reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to add to all wells to ensure consistency. |
| Temperature Fluctuations: Significant variations in temperature during the incubation steps. | - Ensure all samples and reagents are at room temperature before starting the assay. - Perform incubations in a temperature-controlled environment. | |
| Timing of Absorbance Reading: The color of the azo dye can fade over time. | - Read the absorbance within a consistent and specified timeframe after adding the final reagent (e.g., within 30 minutes). |
Data Presentation
| Parameter | This compound | N-(1-naphthyl)ethylenediamine (NED) | Notes |
| Typical Wavelength (λmax) | ~520-550 nm | ~540-548 nm | The exact wavelength can vary slightly depending on the specific reaction conditions and the spectrophotometer. |
| Reported Limit of Detection (LOD) | Varies by protocol, generally in the low micromolar (µM) range. | Can be as low as 0.02-2 µM, depending on the specific reagents and conditions.[2] | The LOD is highly dependent on the sample matrix and the specific protocol used. |
| Molar Absorptivity (ε) | Data not readily available in a comparative context. | The azo dye formed with NED is known to have a high molar absorptivity, contributing to the sensitivity of the assay. | A higher molar absorptivity indicates a more intense color change for a given concentration of nitrite, leading to higher sensitivity. |
Experimental Protocols
Detailed Protocol for Griess Test using this compound
This protocol is adapted from the American Society for Microbiology for the determination of nitrite.
Reagents:
-
Griess Reagent A:
-
N,N-dimethyl-α-naphthylamine: 0.6 ml
-
5N Acetic Acid: 100 ml
-
Preparation Note: 5N acetic acid is prepared by adding 287 ml of glacial acetic acid (17.4N) to 713 ml of deionized water. The fresh reagent should have a very slight yellowish color.
-
-
Griess Reagent B:
-
Sulfanilic acid: 0.8 g
-
5N Acetic Acid: 100 ml
-
Preparation Note: The fresh reagent should be colorless.
-
-
Nitrite Standard Stock Solution (e.g., 100 mM Sodium Nitrite): Prepare a stock solution of sodium nitrite in nitrite-free deionized water.
-
Working Nitrite Standards: Prepare a series of dilutions from the stock solution in the same matrix as your samples (e.g., cell culture medium, buffer).
Procedure:
-
Sample Preparation:
-
For biological fluids such as serum or plasma, deproteinize the samples using ultrafiltration (e.g., with a 10 kDa cutoff filter) to avoid protein interference.
-
Cell culture supernatants can often be used directly, but it is recommended to centrifuge them to remove any cellular debris.
-
-
Assay (in a 96-well plate):
-
Add 50 µl of your samples and working nitrite standards to individual wells of a clear, flat-bottom 96-well plate.
-
Add 50 µl of Griess Reagent B (Sulfanilic acid solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µl of Griess Reagent A (N,N-dimethyl-α-naphthylamine solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light. A red/violet color will develop in the presence of nitrite.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 520 nm and 550 nm using a microplate reader.
-
The color is generally stable for about 30 minutes. It is best to read the plate within this timeframe.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (your sample matrix with reagents but no nitrite) from all readings.
-
Create a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration of your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Experimental Workflow for Nitrite Detection
Caption: Workflow for nitrite quantification using the Griess test.
Nitric Oxide Signaling Pathway Leading to Nitrite Formation
Caption: NO signaling and its detection via the Griess test.
References
Technical Support Center: N,N-Dimethyl-1-naphthylamine Reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethyl-1-naphthylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an aromatic amine.[1][2] It is commonly used as a chromogenic reagent in the Griess test to detect and quantify nitrite (B80452) ions in various biological and environmental samples. This test is often used as an indirect measure of nitric oxide (NO) production.
Q2: What are the main stability concerns with this compound?
This compound is sensitive to air, light, and moisture.[3][4] Exposure to these elements can lead to degradation of the reagent, which may affect its performance in assays. It is also incompatible with strong oxidizing agents.
Q3: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[5] It is crucial to protect it from light and moisture. For solutions, storage at 2-8°C in a dark bottle is recommended.[6][7]
Q4: Is this compound hazardous?
Yes, this compound is considered hazardous. It can be harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[4] It is important to handle this reagent with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[5]
Q5: Why is this compound used in the Griess test instead of 1-naphthylamine (B1663977)?
While 1-naphthylamine (also known as alpha-naphthylamine) can be used in the Griess reaction, it is a potent carcinogen.[7][8] this compound is a safer alternative that produces a stable color reaction.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound, particularly in the context of the Griess test.
Problem 1: The Griess reagent solution has changed color (e.g., turned brownish).
-
Question: My this compound solution, or the complete Griess reagent, has developed a color. Can I still use it?
-
Answer: A slight yellowish color in the this compound solution may be acceptable.[7] However, a significant color change, such as turning brown, indicates degradation of the reagent, likely due to exposure to light or air.[5] It is recommended to discard discolored reagents and prepare a fresh solution to ensure accurate results.[7] While some sources suggest that a color change in the N-(1-naphthyl)ethylenediamine (NED) solution may not significantly affect performance, it is best practice to use fresh reagents for quantitative assays.[5]
Problem 2: No color development or very weak color in the Griess assay.
-
Question: I am not observing the expected pink/red color development in my samples after adding the Griess reagent, but my standards are working. What could be the issue?
-
Answer: This often indicates that there is little to no nitrite in your sample.[10] Other potential causes include:
-
Incorrect pH: The Griess reaction requires an acidic environment. Ensure that the pH of your final reaction mixture is appropriate.
-
Interfering substances: Components in your sample matrix, such as proteins, amino acids, or vitamins, can interfere with the reaction.[11] Deproteinizing your sample may be necessary.
-
Reagent degradation: If the Griess reagent has degraded, it will not react effectively with nitrite.
-
Problem 3: High background or false positive results in the Griess assay.
-
Question: My negative controls or blank samples are showing a color reaction. What could be causing this?
-
Answer: A false positive result can be due to several factors:
-
Contaminated reagents or water: The water or buffers used to prepare your samples and reagents may be contaminated with nitrites.[4] Use high-purity, nitrite-free water.
-
Sample matrix interference: Some components in the sample matrix may have inherent color or react with the Griess reagent.[12] It is important to run a background control for your samples.[3]
-
Interference from other substances: Heme enzymes like NOS and hemoglobin can absorb light around the same wavelength as the Griess reaction product, leading to artificially high readings.[11][13]
-
Problem 4: Precipitate formation after adding the Griess reagent.
-
Question: A precipitate formed in my samples after adding the Griess reagent. What should I do?
-
Answer: Precipitate formation can be caused by the presence of certain substances in your sample, such as heparin, which is sometimes used as an anticoagulant.[4] If heparin is present, it can be removed by treating the sample with protamine sulfate.[4] It is also possible that some components of your sample are precipitating in the acidic conditions of the assay. In such cases, centrifugation of the sample before the assay may be helpful.
Data Presentation
Table 1: Storage and Handling of this compound and Griess Reagent
| Parameter | This compound (Pure) | Griess Reagent (Solution) |
| Storage Temperature | Room Temperature | 2-8°C |
| Light Protection | Store in a dark place | Store in a dark bottle |
| Moisture/Air | Keep container tightly sealed | Keep container tightly sealed, some components may be sealed under argon |
| Shelf-life of Solution | Varies, discard if discolored | Mixed reagent should be used within 8 hours.[6] Individual components are more stable. |
| Incompatibilities | Strong oxidizing agents | --- |
Experimental Protocols
Detailed Protocol for Nitrite Determination using the Griess Reagent Assay
This protocol is a general guideline. Optimal conditions may vary depending on the specific samples and experimental setup.
Materials:
-
This compound solution (e.g., 0.1% in an appropriate solvent)
-
Sulfanilamide (B372717) solution (e.g., 1% in 5% phosphoric acid)
-
Nitrite standard solution (e.g., 1 mM sodium nitrite)
-
Samples for nitrite determination
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Preparation of Griess Reagent: On the day of the assay, prepare the Griess reagent by mixing equal volumes of the this compound solution and the sulfanilamide solution.[6] Prepare only the amount needed for the experiment and use it within 8 hours.[6]
-
Preparation of Nitrite Standards: Prepare a series of nitrite standards by diluting the stock nitrite standard solution in the same buffer or medium as your samples. A typical concentration range is 1-100 µM.
-
Sample Preparation: If your samples contain high levels of protein, deproteinize them using a method such as ultrafiltration.[3] If your samples are colored, include a sample blank (sample without Griess reagent) to subtract the background absorbance.
-
Assay:
-
Add 50 µL of each standard or sample to individual wells of the 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Alternatively, for potentially greater sensitivity, add 50 µL of the sulfanilamide solution first, incubate for 5-10 minutes, and then add 50 µL of the this compound solution.[5]
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[3]
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration of your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Workflow for the Griess test with potential troubleshooting points.
Caption: Factors leading to the degradation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ≥98.0% purity (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. content.abcam.com [content.abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. asm.org [asm.org]
- 8. Griess test - Wikipedia [en.wikipedia.org]
- 9. Evaluation of alternate coupling reagents to replace alpha-naphthyl amine for the detection of nitrate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eliminating absorbing interference using the H-point standard addition method: case of Griess assay in the presence of interferent heme enzymes such as NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nitrite Assays Using N,N-dimethyl-1-naphthylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in nitrite (B80452) assays utilizing N,N-dimethyl-1-naphthylamine, a common component of the Griess reagent.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Griess assay for nitrite detection?
The Griess test is a colorimetric assay based on a two-step diazotization reaction.[1] In the first step, under acidic conditions, nitrite reacts with a diazotizing reagent, typically sulfanilamide (B372717), to form a diazonium salt. In the second step, this diazonium salt couples with a coupling reagent, this compound or N-(1-naphthyl)ethylenediamine (NED), to form a stable, colored azo dye.[1] The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and is measured spectrophotometrically, typically at a wavelength of 540 nm.[2]
Q2: Why is this compound used in the Griess reagent?
This compound is often used as a substitute for the original Griess reagent component, alpha-naphthylamine, because alpha-naphthylamine is a known carcinogen. This compound provides a safer alternative while still producing a stable color reaction for the detection of nitrite. Another common and preferred alternative is N-(1-naphthyl)ethylenediamine (NED), which forms a more soluble dye in acidic aqueous medium.
Q3: What are common sources of interference in the Griess assay?
Interference in the Griess assay can arise from various endogenous and exogenous compounds present in biological samples. These can be broadly categorized as:
-
Proteins: High protein concentrations in samples like plasma or serum can interfere with the assay.[2][3]
-
Reducing Agents: Compounds such as ascorbate (B8700270) (Vitamin C), reduced thiols (e.g., cysteine, glutathione), and dithiothreitol (B142953) (DTT) can interfere with the diazotization reaction.
-
Anticoagulants: Commonly used anticoagulants like heparin, EDTA, and citrate (B86180) can affect the accuracy of nitrite measurements in plasma samples.[4]
-
Nicotinamide Nucleotides: Both NADPH and its oxidized form, NADP+, are known to interfere with the Griess reaction, which is particularly relevant when measuring nitrite in cell lysates or when using nitrate (B79036) reductase (which often requires NADPH) to convert nitrate to nitrite.[5][6]
-
Hemoglobin: In samples containing red blood cells or significant hemolysis, hemoglobin can interfere due to its absorbance near 540 nm.[2]
-
Culture Media Components: Certain components of cell culture media can also lead to inaccurate results. It is always recommended to use the same media for preparing the standard curve.[7][8]
Troubleshooting Guide
Problem 1: Inaccurate or non-reproducible results with plasma or serum samples.
| Possible Cause | Recommended Solution |
| Protein Interference | Deproteinize your samples prior to performing the Griess assay. Zinc sulfate (B86663) precipitation is a recommended method as it has been shown to have good agreement with ultrafiltration and can also reduce interference from ascorbate and phosphate.[9][10] Acetonitrile precipitation is another suitable option.[10][11] Avoid acid precipitation methods as they can lead to the loss of nitrite. |
| Anticoagulant Effects | The choice of anticoagulant can significantly impact results. For plasma nitrate quantification, sodium EDTA is recommended without ultrafiltration.[4][12] If heparin is used, ultrafiltration of the plasma is necessary.[4][12] Citrate may lead to an overestimation of nitrate when combined with ultrafiltration.[4][12] |
| High Background Absorbance | Plasma itself can contribute to the absorbance at 540 nm.[4] It is crucial to measure the absorbance background of each sample and subtract it from the final reading.[4] |
Problem 2: Low or no signal when measuring nitrite in cell lysates or after nitrate reduction.
| Possible Cause | Recommended Solution |
| NADPH/NADP+ Interference | High concentrations of NADPH and NADP+ can interfere with the Griess reaction. A concentration of 500 µM NADP+ can cause up to 90% interference.[6] If using nitrate reductase with NADPH, it is crucial to minimize the concentration of these nucleotides. One approach is to use a system that recycles NADPH, for example, by coupling the nitrate reductase reaction with glucose-6-phosphate dehydrogenase (GD), which allows for the use of a low initial NADPH concentration (e.g., 1 µM).[6] Alternatively, excess NADPH can be oxidized using lactate (B86563) dehydrogenase (LDH) and pyruvate (B1213749) prior to the addition of the Griess reagents. |
| Presence of Reducing Agents | Reducing agents like dithiothreitol (DTT), often used in enzyme assays, can interfere. If possible, avoid including these in the final sample for the Griess assay. If their presence is unavoidable, their effect should be assessed by spiking a known concentration of nitrite into a sample containing the reducing agent. |
Problem 3: Standard curve is not linear or has a poor correlation coefficient.
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Ensure that the standards are prepared fresh for each assay. The diluent for the standards should be the same matrix as the samples (e.g., cell culture medium, buffer).[7][8] |
| Reagent Instability | The Griess reagents, particularly the this compound or NED solution, can be sensitive to light and air oxidation.[13] Store reagents protected from light and at the recommended temperature (typically 2-8°C).[13] Do not use discolored reagents. It is often recommended to mix the sulfanilamide and coupling agent components immediately before use.[13] |
| Incorrect Wavelength | Ensure the spectrophotometer is set to the correct wavelength for absorbance measurement, which is typically around 540 nm for the azo dye formed in the Griess reaction.[2] |
| Precipitation at High Nitrite Concentrations | At very high nitrite concentrations, the colored product may precipitate, leading to a plateau or decrease in absorbance.[14] If you suspect high nitrite levels in your samples, they should be diluted to fall within the linear range of the standard curve. |
Quantitative Data on Interfering Substances
The following table summarizes the quantitative effects of some common interfering substances in the Griess assay.
| Interfering Substance | Concentration | Observed Effect | Mitigation Strategy | Reference |
| NADP+ | 500 µM (in the presence of 100 µM NaNO₃⁻) | 90% interference with the formation of the Griess reaction product. | Decrease NADPH concentration to 1 µM and regenerate it using glucose-6-phosphate dehydrogenase. | [6] |
| NADPH | 80 mM | Significant interference with nitrite detection. | Oxidize excess NADPH with lactate dehydrogenase and pyruvate. | [5] |
| Reducing Agents (e.g., DTT, Ascorbate, Thiols) | > 10 mM | May interfere with color formation. | Dilute sample; perform recovery experiments with spiked nitrite standards. | |
| Heparin | Standard concentrations for anticoagulation | Interferes with enzyme-based nitrate reduction assays. Necessary to perform ultrafiltration on heparinized plasma. | Use EDTA as an anticoagulant or perform ultrafiltration if heparin must be used. | [4][12] |
| Hemoglobin and Myoglobin | 10 µM | Significant overlapping absorbance in the 520-540 nm range, leading to positive interference. | Deproteinization of samples. | [1] |
Experimental Protocols
Standard Griess Assay Protocol (Microplate Format)
This protocol is a general guideline and may need to be optimized for specific applications.
Reagents:
-
Griess Reagent Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent Component B: 0.1% (w/v) this compound or N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) in the same matrix as the samples (e.g., deionized water, cell culture medium).
Procedure:
-
Prepare Nitrite Standards: Create a series of nitrite standards by serially diluting the stock solution. A typical range is 1-100 µM.[13]
-
Sample Preparation: If necessary, deproteinize or otherwise treat samples to remove interfering substances.
-
Assay: a. To a 96-well microplate, add 50 µL of each standard or sample to individual wells. b. Add 50 µL of Griess Reagent Component A to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to each well. e. Incubate for another 10 minutes at room temperature, protected from light.[7]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank (0 µM nitrite) from all readings. Plot a standard curve of absorbance versus nitrite concentration. Determine the nitrite concentration of the samples from the standard curve.
Protocol for Deproteinization using Zinc Sulfate
This method is effective for removing protein from serum or plasma samples.
Reagents:
-
Zinc Sulfate Solution: 15 mg/mL in deionized water.[11]
-
Sodium Hydroxide (NaOH) Solution: e.g., 0.5 M.
Procedure:
-
To 100 µL of serum or plasma, add 200 µL of cold zinc sulfate solution.
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which is now deproteinized and ready for use in the Griess assay.
Visualizations
Caption: The Griess reaction pathway for the detection of nitrite.
Caption: Common sources of interference in the Griess assay.
References
- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 2. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woongbee.com [woongbee.com]
- 4. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample pretreatment with nitrate reductase and glucose-6-phosphate dehydrogenase quantitatively reduces nitrate while avoiding interference by NADP+ when the Griess reaction is used to assay for nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparing deproteinization methods for serum nitric oxide assay by Greiss reaction - Research in Medicine [pejouhesh.sbmu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticoagulants and Other Preanalytical Factors Interfere in Plasma Nitrate/Nitrite Quantification by the Griess Method [periodicos.capes.gov.br]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N,N-dimethyl-1-naphthylamine Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving N,N-dimethyl-1-naphthylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their experimental workflows. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield
Question: My Buchwald-Hartwig amination reaction with this compound is resulting in low or no yield. What are the likely causes and how can I resolve this?
Answer: Low conversion in Buchwald-Hartwig aminations can be attributed to several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the catalyst system, the choice of base and solvent, and the purity of your reagents.[1][2]
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently.
-
Solution: Use a palladium precatalyst which can be more reliable in generating the active catalytic species.[2] If using a Pd(II) source, ensure proper in-situ reduction. Also, consider that some amines can act as ligands and inhibit the catalyst; it can be beneficial to add a slight excess of the phosphine (B1218219) ligand.
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the sterically hindered this compound.
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands. Ligands like BrettPhos and RuPhos have shown effectiveness in challenging amination reactions due to their steric bulk which promotes the desired reaction steps.
-
-
Incorrect Base: The base might be too weak to deprotonate the amine or the palladium-amine complex, or it might be too strong and cause substrate degradation.
-
Solution: For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are recommended over strong bases like sodium tert-butoxide (NaOtBu).[2] The particle size and solubility of inorganic bases can also impact the reaction rate, so grinding the base or vigorous stirring can be beneficial.[3]
-
-
Poor Solvent Choice: The solvent plays a crucial role in solubility and stabilizing catalytic intermediates.[4]
-
Solution: Aprotic, non-polar solvents like toluene (B28343) and dioxane are common starting points.[2] Avoid chlorinated solvents, acetonitrile, and pyridine (B92270) as they can inhibit the palladium catalyst.[2][3] A solvent screen is highly advisable for optimization.
-
Issue 2: Slow Reaction Time
Question: The coupling reaction is proceeding, but it is very slow. How can I increase the reaction rate?
Answer: A sluggish reaction can often be accelerated by optimizing the reaction parameters that influence the kinetics of the catalytic cycle.
Potential Causes & Solutions:
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barriers of the catalytic cycle.
-
Low Catalyst Loading: An insufficient amount of catalyst will naturally lead to a slower reaction.
-
Solution: While keeping catalyst loading low is cost-effective, for slow reactions, a modest increase in the catalyst and ligand concentration can significantly improve the rate.
-
-
Poor Mixing: In heterogeneous mixtures, particularly with inorganic bases, inefficient stirring can limit the interaction between reactants.
-
Solution: Ensure vigorous stirring, especially when using dense, insoluble bases like carbonates or phosphates.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Buchwald-Hartwig amination of this compound?
A1: The catalytic cycle for the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[5]
Q2: How do I choose the right ligand for coupling with this compound?
A2: this compound is a sterically hindered secondary amine. Therefore, bulky alkyl phosphine ligands are generally more effective. These ligands promote the formation of monoligated palladium species, which accelerates the key steps of the catalytic cycle.[6] It is advisable to screen a panel of ligands to find the optimal one for your specific substrate.
Q3: Which aryl halides are most reactive in this type of coupling reaction?
A3: The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] However, aryl iodides can sometimes have an inhibitory effect on the catalyst.[3] While aryl chlorides are less reactive, the use of appropriate bulky phosphine ligands can facilitate their coupling.[6]
Q4: Can I use a copper catalyst instead of palladium?
A4: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are an alternative. These reactions may require different ligands, such as diamines or amino acids, and can sometimes be performed in aqueous media.[7][8]
Data Presentation
The following tables provide a hypothetical summary of how different reaction parameters can influence the reaction time and yield for the coupling of this compound with an aryl bromide. This data is illustrative and serves as a starting point for optimization.
Table 1: Effect of Ligand and Base on Reaction Outcome
| Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | NaOtBu | 100 | 4 | 85 |
| RuPhos | NaOtBu | 100 | 3 | 92 |
| BrettPhos | NaOtBu | 100 | 2.5 | 95 |
| RuPhos | K₃PO₄ | 110 | 8 | 75 |
| BrettPhos | Cs₂CO₃ | 110 | 6 | 88 |
Table 2: Effect of Solvent on Reaction Time
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BrettPhos | NaOtBu | Toluene | 100 | 2.5 | 95 |
| BrettPhos | NaOtBu | Dioxane | 100 | 3 | 91 |
| BrettPhos | NaOtBu | THF | 80 | 12 | 65 |
| BrettPhos | NaOtBu | DMF | 100 | 4 | 78 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound with an Aryl Bromide:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Addition of Reagents: Under a positive flow of inert gas, add this compound (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[5]
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[5]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.[5]
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for optimizing the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Nitrate Reductase Test
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the nitrate (B79036) reductase test, specifically focusing on the fading of the red azo dye.
Troubleshooting Guide: Fading or Absence of Red Azo Dye
Use this guide to diagnose and resolve issues related to the color development in your nitrate reductase test.
Issue: The red color of the azo dye is faint, fades quickly, or does not appear at all after adding reagents A and B.
Potential Causes and Solutions
| Potential Cause | Description | Troubleshooting Steps & Solutions |
| Complete Denitrification | The organism has enzymes to reduce nitrate to nitrite (B80452), and then further reduce nitrite to nitrogen gas (N2) or other nitrogenous compounds like ammonia (B1221849) (NH3). T[1][2][3]he initial red color may appear briefly and then fade as the nitrite is consumed. | 1. Check for Gas: Before adding reagents, check for gas bubbles in the Durham tube. Gas production is a positive result for denitrification. <[4]br> 2. Zinc Dust Confirmation: If no gas is present and no red color develops, add a small amount of zinc dust. If the broth remains colorless, it confirms that the nitrate was completely reduced by the organism (a positive result). |
| True Negative Result | The organism lacks the nitrate reductase enzyme and cannot reduce nitrate to nitrite. T[5]herefore, no nitrite is present to react with the reagents to form the red dye. | 1. Zinc Dust Test: Add a small amount of zinc dust to the tube after the addition of reagents A and B. Zinc will chemically reduce any remaining nitrate to nitrite, resulting in a red color change. This confirms a true negative result. |
| Excessive Zinc Dust | Adding too much zinc dust can cause the rapid fading of the red color. I[6]t can also potentially lead to a false-positive result by completely reducing nitrate to ammonia. | 1. Use Sparingly: Add only a very small amount of zinc dust, just enough to coat the end of an applicator stick. <br> 2. Control Tube: Use an uninoculated control tube to gauge the appropriate amount of zinc to add. |
| Reagent Instability or Degradation | The reagents, sulfanilic acid (Reagent A) and α-naphthylamine or N,N-dimethyl-α-naphthylamine (Reagent B), can degrade over time, especially if exposed to light. Degraded reagents may produce a weak or transient color. | 1. Check Reagents: Test the reagents with a known positive control (a culture known to reduce nitrate to nitrite) or a dilute nitrite solution. 2. Proper Storage: Store reagents according to the manufacturer's instructions, typically in the dark and refrigerated. Discard if they become discolored. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction that produces the red color in the nitrate reductase test?
A1: The red color is the result of a two-step diazotization reaction. First, any nitrite (NO₂⁻) present in the medium reacts with sulfanilic acid (Reagent A) in an acidic environment to form a diazonium salt. This salt then couples with α-naphthylamine (Reagent B) to form a red, water-soluble azo dye called prontosil.
[2][7][8]*** Diagram: Nitrate Reductase Test Chemical Pathway
The chemical pathway from nitrate to the visible red azo dye.
Q2: Why is zinc dust added if no red color appears initially?
A2: Zinc dust is a reducing agent that can chemically reduce nitrate to nitrite. I[2]ts addition helps to differentiate between a true negative result and a positive result where nitrite has been further reduced.
-
If red color appears after adding zinc: This means nitrate was present and unreduced by the bacteria, confirming a negative test result. *[1][2][4] If no color change occurs after adding zinc: This indicates that no nitrate was present to be reduced, meaning the bacteria had already converted it to nitrite and then to other nitrogen compounds. This is a positive test result.
[1][2][4]Q3: Can the type of reagents used affect the stability of the red color?
A3: Yes. Some formulations, such as those using N,N-dimethyl-α-naphthylamine instead of α-naphthylamine, are reported to be less prone to fading of the color reaction. If you consistently experience issues with fading, consider trying an alternative reagent formulation.
Q4: How long should I wait for the red color to develop after adding the reagents?
A4: The red color, if positive, should develop within 1 to 2 minutes after adding sulfanilic acid and α-naphthylamine.
[3]Q5: What are the key limitations of the nitrate reductase test?
A5: The main limitations include:
-
The test is not sufficient for complete bacterial identification and should be used as part of a panel of biochemical tests. *[4] Some bacteria may not grow well in the standard nitrate broth, leading to inconclusive results. *[1] False negatives can occur if nitrate is completely reduced to nitrogen gas. T[1]herefore, the confirmation step with zinc is crucial.
-
Improper handling of reagents or the addition of too much zinc can lead to incorrect interpretations.
[1][4][6]### Experimental Protocol: Standard Nitrate Reductase Broth Test
-
Inoculation: Aseptically inoculate a tube of nitrate broth with a heavy inoculum from a pure culture of the test organism. I[1][2]nclude an uninoculated control tube.
-
Incubation: Incubate the tubes at the optimal growth temperature for the organism (typically 35-37°C) for 24-48 hours. 3[1]. Gas Detection: After incubation, examine the Durham tube (if included) for the presence of gas bubbles. The presence of even a single bubble can indicate a positive result for denitrification. 4[4]. Reagent Addition: Add 5-8 drops of sulfanilic acid (Reagent A) followed by 5-8 drops of α-naphthylamine (Reagent B) to each tube. 5[1]. Observation (Part 1): Observe for the development of a red color within 1-2 minutes. A red color indicates a positive result for nitrate reduction to nitrite. T[2][3]he test is complete for this sample.
-
Confirmation (if no color change): If no red color appears, add a small amount of zinc dust to the tube. 7[1][2]. Observation (Part 2):
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Nitrate Reduction Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Nitrate reductase test - Wikipedia [en.wikipedia.org]
- 6. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Solved Solutions A reacts with nitrite (NO2-) to develop a | Chegg.com [chegg.com]
How to avoid false positives in the N,N-dimethyl-1-naphthylamine test
Technical Support Center: N,N-Dimethyl-1-naphthylamine / Griess Test
Welcome to the technical support center for the this compound test for nitrite (B80452) detection. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid false-positive results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound test?
A1: The this compound test is a component of the Griess reaction, a colorimetric method used to determine the concentration of nitrite (NO₂⁻). The test involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with a diazotizing reagent like sulfanilic acid to form a transient diazonium salt. This salt then couples with this compound to produce a stable, reddish-purple azo dye. The intensity of the color, which is measured spectrophotometrically around 540 nm, is directly proportional to the nitrite concentration in the sample.[1][2][3]
Q2: What are the common applications of this test?
A2: This assay is widely used for the quantification of nitrite in diverse biological and experimental fluids, including plasma, serum, urine, and cell culture media, often as an indirect measure of nitric oxide (NO) production.[2][4] It is also a key component of the nitrate (B79036) reduction test used in microbiology to differentiate bacterial species[5] and in forensics to detect nitrite residues from smokeless powder.
Q3: What is the typical detection limit of the Griess assay?
A3: The detection limit generally ranges from 0.5 to 2.5 µM, depending on the specific reagents and the sample matrix.[1][2][4][5] For measuring lower physiological concentrations, more sensitive methods like chemiluminescence or fluorometric assays may be necessary.
Q4: Can this test measure nitrate?
A4: The Griess reaction is specific for nitrite.[6] To measure nitrate (NO₃⁻), it must first be reduced to nitrite. This is typically achieved through enzymatic reduction using nitrate reductase or chemical reduction with agents like cadmium or vanadium(III) chloride. The total nitrite is then measured, and the initial nitrite concentration is subtracted to determine the original nitrate concentration.[4]
Troubleshooting Guide: False Positives
Q1: My blank or negative control sample shows a pink/red color. What is the cause?
A1: A colored blank is a clear indication of contamination. Potential sources include:
-
Contaminated Reagents: The Griess reagents (sulfanilic acid, this compound) or the acid used for their preparation may be contaminated with nitrite/nitrate.
-
Contaminated Glassware/Plasticware: Labware can be a source of nitrite contamination.[4] Ensure all tubes and pipette tips are thoroughly cleaned or are certified nitrite-free.
-
Contaminated Water: The deionized or distilled water used for preparing samples and reagents may contain nitrites. Use high-purity, nitrite-free water.
Q2: I suspect an interfering substance in my biological sample is causing a false positive. What are common interferents?
A2: Several substances can interfere with the assay. The two main types of interference are spectral (compounds that absorb light near 540 nm) and chemical (compounds that react with the reagents or nitrite).
-
Spectral Interference: Heme-containing proteins like hemoglobin and myoglobin (B1173299) have absorbance peaks that can overlap with the azo dye, leading to an artificially high reading.[1][3] This is a significant issue in whole blood or poorly prepared hemolyzed plasma samples.
-
Chemical Interference: Certain compounds can generate a color change or otherwise affect the reaction. For example, very high, non-physiological levels of nitrate could potentially generate some nitrous acid during the test, leading to an artificially high reading.[7]
-
Anticoagulants: Some preparations of EDTA and citrate (B86180) have been found to contain significant nitrite contamination.[8] Additionally, processing plasma with these anticoagulants can affect results; for instance, ultrafiltration of plasma with EDTA or citrate is not recommended as it can lead to overestimation.[7][9]
Q3: How can I mitigate interference from my sample matrix?
A3: Several strategies can be employed:
-
Sample Deproteinization: For samples rich in protein (like plasma or serum), precipitation of proteins is crucial. This can be done using zinc sulfate (B86663), methanol/diethylether, or ultrafiltration with caution.[1][2] Note that ultrafiltration is necessary when heparin is used as an anticoagulant but is not recommended for EDTA or citrate.[7][9]
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Run a Sample Blank: To correct for background absorbance from the sample itself, prepare a parallel sample tube containing the biological sample and water or buffer instead of the Griess reagents.[7] Subtract this background absorbance from your test sample's reading.
-
Dilute the Sample: If the concentration of an interfering substance is high, diluting the sample can reduce its effect to a negligible level, provided the nitrite concentration remains within the detection limit of the assay.[2]
-
Spike and Recovery: To validate the assay for your specific sample type, add a known amount of nitrite standard to your sample (spiking) and measure the recovery. This helps determine if the matrix is suppressing or enhancing the signal.[2]
Q4: My results are inconsistent or not reproducible. What procedural steps should I check?
A4: Inconsistency often points to issues with the experimental protocol.
-
Reagent Stability: Griess reagents can degrade over time, especially when exposed to light.[5] Store them in dark, airtight containers and at the recommended temperature. Discard any reagent that appears discolored.
-
Incubation Times: Follow the incubation times specified in your protocol precisely. Both the diazotization and the coupling reactions require a set amount of time for completion. The final color can also fade, so read the absorbance promptly after the final incubation.
-
pH of the Reaction: The Griess reaction is pH-dependent and requires acidic conditions. Ensure your reagents are prepared in the correct acid concentration and that your sample does not have a buffering capacity that would alter the final pH.
-
Pipetting Accuracy: Given the small volumes often used in microplate assays, ensure your pipettes are calibrated and your technique is consistent to avoid errors in reagent and sample addition.
Data on Common Interfering Substances
Finding precise quantitative thresholds for interference is challenging as the effect is often dependent on the specific assay conditions and sample matrix. The following table summarizes known interferents and recommended actions.
| Interfering Substance | Type of Interference | Potential Effect | Recommended Mitigation Strategy |
| Hemoglobin/Myoglobin | Spectral | False Positive (Absorbs light ~540 nm).[1][3] | Avoid hemolysis during sample collection. Use plasma/serum instead of whole blood.[8] Implement deproteinization steps (e.g., zinc sulfate precipitation).[2] |
| NADPH | Chemical | False Negative (Reacts with diazonium salt).[1][4] | Minimize concentration in the final reaction. If used for nitrate reductase, ensure it is fully consumed or removed before adding Griess reagents. |
| Ascorbic Acid (Vitamin C) | Chemical | False Negative (Reduces diazonium salt).[1][10] | Deproteinization with zinc sulfate can reduce interference.[2] Use an alternative method if high concentrations are expected. |
| Reduced Thiols (e.g., Cysteine) | Chemical | False Negative (Reacts with nitrite).[1] | Sample pretreatment may be required. Consider deproteinization. |
| EDTA / Citrate | Contamination / Procedural | False Positive (Can be contaminated with nitrite; ultrafiltration can cause overestimation).[7][8] | Test anticoagulant lots for nitrite contamination. Avoid ultrafiltration with these anticoagulants; use deproteinization instead.[7][9] |
| Heparin | Procedural | Variable (Interferes with enzymatic nitrate reduction).[2] | Use chemical reduction methods for nitrate. Ultrafiltration is necessary if using heparinized plasma for the Griess test.[7][9] |
| High Nitrate Levels | Chemical | False Positive (Potential to form nitrous acid).[7] | Ensure the test is specific to nitrite; if measuring nitrate, ensure complete reduction and account for background. |
Experimental Protocols
Preparation of Griess Reagents
This protocol is a standard guideline. Concentrations may need to be optimized for specific applications.
Reagent A: Sulfanilamide Solution
-
Weigh 1 g of sulfanilamide.
-
Dissolve it in 100 mL of 5% phosphoric acid (H₃PO₄) or 1M hydrochloric acid (HCl).
-
Store in a dark, glass bottle at 4°C. The solution is stable for several months if protected from light.[5]
Reagent B: this compound Solution
-
Weigh 0.1 g of this compound.
-
Dissolve it in 100 mL of deionized water. Note: This reagent can be difficult to dissolve. Gentle heating or sonication may be required.
-
Store in a dark, glass bottle at 4°C. The solution should be prepared fresh more frequently (e.g., monthly) or when discoloration is observed.
Standard Nitrite Assay Protocol (96-Well Plate)
-
Prepare Nitrite Standards: Create a standard curve by performing serial dilutions of a sodium nitrite (NaNO₂) stock solution (e.g., 1M) in the same buffer or medium as your samples. A typical range is 100 µM down to ~1.56 µM.[5]
-
Sample Preparation: If necessary, deproteinize samples prior to the assay. Centrifuge to pellet any precipitates.
-
Plate Loading: Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate. Include wells for a blank (50 µL of sample buffer/medium).
-
Add Reagent A: Add 50 µL of Reagent A (Sulfanilamide solution) to all wells.
-
First Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.[5] This allows for the formation of the diazonium salt.
-
Add Reagent B: Add 50 µL of Reagent B (this compound solution) to all wells.
-
Second Incubation: Incubate the plate for 10 minutes at room temperature, protected from light, to allow the azo dye to develop.
-
Measure Absorbance: Read the absorbance at a wavelength between 520-550 nm using a microplate reader.
-
Calculate Concentration: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of nitrite in the samples from the linear regression of the standard curve.
Visualizations
Caption: Chemical pathway of the Griess reaction for nitrite detection.
Caption: Workflow for troubleshooting false-positive results.
Caption: Logical relationships between sources of error in the assay.
References
- 1. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 4. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting and monitoring NO, SNO and nitrite in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticoagulants and Other Preanalytical Factors Interfere in Plasma Nitrate/Nitrite Quantification by the Griess Method [periodicos.capes.gov.br]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethyl-1-naphthylamine Reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of N,N-dimethyl-1-naphthylamine reagent, particularly in the context of the Griess test for nitrite (B80452) detection.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: this compound is sensitive to air, light, and moisture.[1][2] To ensure its stability, it should be stored in a cool, dry, well-ventilated area in a tightly sealed, original container.[1][3] Some suppliers recommend storing the reagent under nitrogen.[2] For prepared solutions, storage at 2-8°C in a dark container is recommended for up to 3 months. Stock solutions may be stored at -20°C for one month or -80°C for up to six months, protected from light.
Q2: What are the primary hazards associated with this compound?
A2: this compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[1][2] It is also considered a cancer suspect agent.[1] Therefore, it is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood.[2][3]
Q3: What is the primary application of this compound in a laboratory setting?
A3: this compound is a key component of the Griess reagent, which is used for the detection and quantification of nitrite ions in various biological and environmental samples.[4][5][6] This is commonly applied in the nitrate (B79036) reduction test to determine if a microorganism can reduce nitrate to nitrite.[3]
Q4: How does this compound work in the Griess test?
A4: In the Griess test, under acidic conditions, nitrite reacts with a primary aromatic amine (like sulfanilic acid) to form a diazonium salt. This diazonium salt then couples with this compound to form a colored azo dye, which is typically red or pink.[5] The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Troubleshooting Guides
Issue 1: No color development or a very faint color in the Griess test.
-
Possible Cause 1: Absence of nitrite in the sample.
-
Troubleshooting Step: To confirm that the reagents are working correctly, test them with a known nitrite standard. If the standard produces the expected color, the issue lies with the sample.
-
-
Possible Cause 2: Degradation of the reagent.
-
Possible Cause 3: Nitrite has been further reduced.
-
Troubleshooting Step: In microbiological assays, some bacteria can reduce nitrite further to nitrogen gas or other nitrogenous compounds.[7][8] To test for this, add a small amount of zinc dust to the reaction tube. If nitrate was initially present and unreduced by the bacteria, the zinc will reduce it to nitrite, and a red color will appear, indicating a true negative result for bacterial reduction. If no color appears after adding zinc, it confirms that the nitrate was reduced beyond nitrite by the bacteria, which is a positive result.[7][8][9]
-
Issue 2: Inconsistent or unexpected color development (e.g., yellow instead of pink/red).
-
Possible Cause 1: Incorrect pH of the reaction mixture.
-
Possible Cause 2: High concentration of nitrite.
-
Possible Cause 3: Presence of interfering substances.
-
Troubleshooting Step: Certain compounds in the sample matrix, such as ascorbic acid, thiols (e.g., cysteine, glutathione), and some proteins, can interfere with the Griess reaction.[13] It may be necessary to deproteinize the sample using methods like ultrafiltration before performing the assay.[14]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86-56-6 | [4][5][15] |
| Molecular Formula | C₁₂H₁₃N | [15] |
| Molecular Weight | 171.24 g/mol | [5] |
| Appearance | Clear to faint yellow or beige liquid | [1][2] |
| Boiling Point | 139-140 °C at 13 mmHg | [4][5][15] |
| Density | 1.042 g/mL at 25 °C | [4][5][15] |
| Solubility | Insoluble in water | [15] |
| Storage Temperature | Room temperature for the pure compound | [4] |
Experimental Protocols
Protocol for Nitrate Reduction Test (Griess Test)
This protocol is adapted from the American Society for Microbiology and Sigma-Aldrich technical documents.[3]
1. Reagent Preparation:
-
Reagent A (Sulfanilic Acid Solution): Dissolve 0.8 g of sulfanilic acid in 100 mL of 5N acetic acid. Store at room temperature in a dark bottle for up to 3 months.
-
Reagent B (this compound Solution): Dissolve 0.6 mL of this compound in 100 mL of 5N acetic acid. Store at 2-8°C in a dark bottle for up to 3 months.[3]
-
Note: 5N acetic acid is prepared by adding 287 mL of glacial acetic acid to 713 mL of deionized water.[3]
-
2. Inoculation and Incubation:
-
Inoculate a nitrate broth tube containing a Durham tube with a heavy inoculum from a pure culture of the test organism.
-
Incubate at the optimal temperature for the organism (e.g., 35-37°C) for 24-48 hours. Some organisms may require up to 5 days of incubation.[3]
3. Test Procedure:
-
After incubation, examine the Durham tube for gas production.
-
Transfer approximately 1 mL of the culture broth to a clean test tube.
-
Add 5 drops of Reagent A and 5 drops of Reagent B to the test tube.
-
Shake the tube gently to mix.
4. Interpretation of Results:
-
Positive for nitrate reduction to nitrite: A red or pink color develops within a few minutes.
-
No color change: If no red color appears, it can mean either that nitrate was not reduced, or it was reduced to other nitrogen compounds.
-
To differentiate, add a small amount of zinc dust to the tube.
-
Red color develops after adding zinc: This confirms the presence of unreduced nitrate, meaning the test is negative for nitrate reduction by the organism.[7]
-
No color change after adding zinc: This indicates that the nitrate was reduced by the organism to compounds other than nitrite (e.g., N₂), meaning the test is positive for nitrate reduction.[8]
-
Visualizations
Caption: Experimental workflow for the Nitrate Reduction Test.
Caption: Troubleshooting logic for the Griess Test.
References
- 1. lewisu.edu [lewisu.edu]
- 2. fishersci.com [fishersci.com]
- 3. asm.org [asm.org]
- 4. This compound | 86-56-6 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. midlandsci.com [midlandsci.com]
- 7. microbenotes.com [microbenotes.com]
- 8. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
- 9. Solved Nitrate reduction test The Nitrate Reduction Test is | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | CAS#:86-56-6 | Chemsrc [chemsrc.com]
Troubleshooting low signal in nitrite detection assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with their nitrite (B80452) detection assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Signal in the Standard Curve
Question: I am not getting a proper standard curve. The absorbance readings for my standards are very low or not proportional to the concentration. What could be the problem?
Answer: An inaccurate standard curve is a primary reason for unreliable results. Several factors can contribute to this issue:
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Improperly Prepared or Degraded Nitrite Standard: The nitrite standard is susceptible to oxidation. Ensure it is freshly prepared from a stock solution and stored correctly. Reconstituted standards are often stable for a limited time when stored at 2-8°C.
-
Incorrect Dilution Series: Double-check the calculations and pipetting for your serial dilutions. It's advisable to prepare fresh dilutions for each assay.
-
Contaminated Reagents or Water: Use high-quality, deionized, or ultrapure water to prepare all reagents and standards. Contaminants can interfere with the reaction.
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Inactive Griess Reagents: The Griess reagents can degrade over time, especially when exposed to light.[1] Ensure they are stored properly and prepare the final Griess reagent mixture (combining components A and B) fresh before each use.[1] Do not store the mixed reagent for more than 8 hours.[1]
Troubleshooting Steps:
-
Prepare a fresh sodium nitrite standard solution. A 1 mM stock solution is common for creating a standard curve.[2]
-
Verify the accuracy of your pipettes.
-
Use a different lot of Griess reagents if available.
-
Ensure the correct wavelength is used for measurement. The optimal wavelength is typically between 540-548 nm.[3][4]
Issue 2: Low Signal in Samples but Standard Curve is Acceptable
Question: My standard curve looks good, but my experimental samples are showing very low or no nitrite signal. What are the possible causes?
Answer: When the standard curve is reliable, the issue likely lies with the samples themselves or interfering substances within the sample matrix.
-
Low Nitrite Concentration in Samples: The nitrite levels in your samples may be below the detection limit of the assay. The detection limit for the Griess assay is typically around 0.5-1 µM.[5] Consider concentrating your sample or using a more sensitive detection method if possible.
-
Sample pH: The Griess reaction occurs under acidic conditions.[3] If your sample is strongly buffered at a high pH, it may neutralize the acidic Griess reagent, inhibiting the reaction.
-
Presence of Interfering Substances: Biological samples are complex and can contain substances that interfere with the Griess reaction. Common interfering substances include:
-
Proteins: Proteins can interfere with the assay. Deproteinization of samples like plasma, serum, and cell lysates is often necessary.[5]
-
Thiols and Ascorbate: Reducing agents such as glutathione (B108866) and ascorbic acid can interfere with the diazotization reaction.[5]
-
NADPH: This cofactor can interfere with the Griess reaction chemistry.[5][6]
-
Phenol (B47542) Red: This pH indicator, commonly found in cell culture media, can interfere with colorimetric readings due to its absorbance spectrum overlapping with that of the azo dye. It is highly recommended to use phenol red-free medium.[3]
-
High Iron or Copper Concentrations: High levels of certain metals can interfere with the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sample signal.
Issue 3: High Background Signal
Question: I am observing a high background signal in my blank or control wells. What could be causing this?
Answer: High background can mask a true low signal. The primary causes are often related to the reagents or the sample matrix.
-
Contaminated Reagents: The Griess reagents or the buffer used for dilution may be contaminated with nitrite.
-
Cell Culture Media: Some cell culture media, like RPMI, contain significant amounts of nitrate, which can be converted to nitrite and contribute to the background.[7] Using a medium with no or low nitrate/nitrite is recommended.
-
Sample Matrix Effects: Components in your sample matrix, even after deproteinization, can sometimes contribute to the background absorbance. Running a sample blank (sample with only one of the Griess reagents) can help identify this.
Troubleshooting Steps:
-
Prepare fresh reagents using high-purity water.
-
Test your cell culture medium for baseline nitrite/nitrate levels.
-
Incorporate a background control for your samples. This involves preparing a parallel well for your sample but omitting one of the Griess reagents to measure the inherent absorbance of the sample.
Quantitative Data Summary
| Parameter | Typical Value/Range | Source(s) |
| Assay Detection Limit | ~0.5 - 3 µM | [5][7][8] |
| Wavelength for Measurement | 520 - 590 nm (Optimal: 540-548 nm) | [1][3][4] |
| Standard Curve Range | 1 - 100 µM | [1] |
| Incubation Time | 10 - 30 minutes at room temperature | [1][3][4] |
| Normal Nitrite in Serum | ~2 µM | |
| Normal Nitrite in Urine | 1 - 20 µM |
Experimental Protocols
Protocol 1: Griess Assay for Nitrite Detection in Cell Culture Supernatants
This protocol is adapted for a 96-well plate format.
Materials:
-
Sodium Nitrite (NaNO₂)
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water
-
Phenol red-free cell culture medium
-
96-well flat-bottom microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of sodium nitrite in deionized water.
-
Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM) using the same phenol red-free medium as your samples.
-
Add 50 µL of each standard dilution to triplicate wells in the 96-well plate.
-
-
Sample Preparation:
-
Collect cell culture supernatants.
-
If necessary, centrifuge the supernatants to remove any cells or debris.
-
Add 50 µL of each supernatant sample to triplicate wells in the 96-well plate.
-
-
Griess Reaction:
-
Prepare the Griess Reagent by mixing equal volumes of Griess Reagent A and Griess Reagent B immediately before use.[1]
-
Add 50 µL of the freshly mixed Griess Reagent to each well containing standards and samples.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
-
Calculation:
-
Subtract the absorbance of the 0 µM (blank) standard from all other readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Sample Deproteinization using Ultrafiltration
For samples like serum, plasma, or cell lysates, protein removal is crucial.
Materials:
-
Sample (e.g., serum, cell lysate)
-
Ultrafiltration spin column (e.g., 10 kDa molecular weight cut-off)
-
Refrigerated microcentrifuge
Procedure:
-
Pre-rinse the ultrafiltration column with assay buffer or deionized water to remove any preservatives.
-
Add your sample to the upper chamber of the spin column.
-
Centrifuge at the manufacturer's recommended speed (e.g., 10,000 x g) for 10-30 minutes at 4°C.
-
Collect the filtrate from the collection tube. This deproteinized filtrate is now ready for use in the nitrite detection assay.
Signaling Pathway and Reaction Mechanism
Griess Reaction Mechanism
The Griess test is a two-step diazotization reaction.[4] Under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye product, which can be quantified spectrophotometrically.[1][4][5]
Caption: The two-step chemical reaction of the Griess assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. interchim.fr [interchim.fr]
- 7. Sensitivity of Griess Reagent - General Lab Techniques [protocol-online.org]
- 8. Griess test - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Color Development in the Griess Reaction
Welcome to the technical support center for the Griess reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance color development in their experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and data-driven guidance to overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the color development in my Griess assay weak or non-existent?
A1: Weak or absent color development is a common issue that can stem from several factors:
-
Low Nitrite (B80452) Concentration: The most straightforward reason is that the nitrite concentration in your sample is below the detection limit of the assay, which is typically around 0.5 µM.[1][2] Consider concentrating your sample or using a more sensitive detection method if you suspect very low levels of nitrite.
-
Improper Reagent Preparation or Storage: Griess reagents, particularly N-(1-naphthyl)ethylenediamine (NED), are sensitive to light and air oxidation.[1] Ensure your reagents are fresh, stored protected from light, and brought to room temperature before use. It is often recommended to prepare the final Griess reagent mixture immediately before use and not to store it for more than a few hours.
-
Incorrect pH: The Griess reaction requires an acidic environment (pH 2.0-2.5) for the diazotization reaction to occur efficiently. If the pH of your sample/reagent mixture is not sufficiently acidic, the reaction will be incomplete, leading to poor color development.
-
Presence of Interfering Substances: Various compounds can interfere with the Griess reaction, leading to reduced color development. These include reducing agents like ascorbate (B8700270) (Vitamin C) and sulfhydryl-containing compounds (e.g., cysteine, glutathione), which can react with nitrite and prevent its detection.[1][2]
Q2: My samples are showing high background absorbance. What could be the cause?
A2: High background absorbance can obscure your results and is often caused by:
-
Sample Matrix Components: Biological samples such as plasma, serum, and cell culture media contain proteins and other substances that can absorb light at the same wavelength as the azo dye (around 540 nm).[2] Deproteinization of your samples is a crucial step to minimize this interference.
-
Phenol (B47542) Red in Culture Media: Many cell culture media contain phenol red as a pH indicator. While it may not directly interfere with the chemical reaction, its color can contribute to the absorbance reading at 540 nm, leading to inaccurate results. It is highly recommended to use phenol red-free media when performing the Griess assay on cell culture supernatants.
-
Hemolysis: If you are working with blood samples, hemolysis (the rupture of red blood cells) can release hemoglobin, which absorbs light in the 540 nm range and will lead to erroneously high readings.
Q3: The color in my wells is fading or changing over time. How can I stabilize it?
A3: The stability of the colored azo dye can be influenced by several factors:
-
Reaction Time: While color development is often rapid, it's important to allow the reaction to reach completion for consistent results. A stable absorbance is typically achieved within 15-20 minutes at room temperature.[3] However, prolonged incubation (e.g., 50 minutes or more) can lead to degradation of the chromophore and a decrease in absorbance.[3]
-
Light Exposure: The azo dye is light-sensitive. It is good practice to protect the plate from light during incubation to ensure the stability of the colored product.
-
High Nitrite Concentrations: At very high nitrite concentrations, side reactions can occur, leading to the formation of unstable products and a yellow discoloration instead of the expected pink/magenta color. If you observe this, you may need to dilute your samples to bring the nitrite concentration within the linear range of the assay.
Q4: Should I be concerned about interfering substances in my samples?
A4: Yes, being aware of and mitigating the effects of interfering substances is critical for accurate results. Common interferents include:
-
Reducing Agents: Ascorbic acid and compounds with sulfhydryl groups (thiols) can directly react with and consume nitrite, leading to an underestimation of its concentration.[1]
-
Proteins: As mentioned, proteins in biological samples can cause high background absorbance.[1] Deproteinization is the most effective way to address this.
-
NADPH: This cofactor, often present in enzymatic assays, can interfere with the Griess reaction.[1]
-
Anticoagulants: Heparin has been shown to interfere with enzyme-based nitrate (B79036) reduction methods.[1]
Data Presentation: Managing Interference and Optimizing Conditions
To assist in your experimental design and troubleshooting, the following tables summarize key quantitative data related to the Griess reaction.
Table 1: Comparison of Deproteinization Methods for Serum Samples
| Deproteinization Method | Correlation with Ultrafiltration (Reference) | Observation | Recommendation |
| Zinc Sulfate | 0.91 | Good agreement with reference method. | Recommended |
| Acetonitrile | 0.88 | Good agreement with reference method. | Recommended |
| Methanol | 0.84 | Tends to cause overestimation of NOx levels. | Use with caution |
| Ethanol | 0.92 | Tends to cause overestimation of NOx levels. | Use with caution |
| Trichloroacetic Acid (TCA) | 0.85 | Tends to cause underestimation of NOx levels. | Not recommended |
| Perchloric Acid (PCA) | 0.93 | Tends to cause underestimation of NOx levels. | Not recommended |
Data adapted from a study comparing various deproteinization methods for serum NOx determination using the Griess assay.[4]
Table 2: Comparison of Nitrate Reduction Methods
| Method | Principle | Advantages | Disadvantages | Recovery |
| Cadmium (Cd) Reduction | Chemical reduction of nitrate to nitrite by metallic cadmium. | Wide linear measurement range (≥ 100 µM).[1] | Toxic heavy metal, requires careful handling and disposal. Reduction efficiency can decline with reuse.[1] Can be labor-intensive. | ~88%[5] |
| Nitrate Reductase (Enzymatic) | Enzymatic reduction of nitrate to nitrite using the nitrate reductase enzyme and a cofactor (e.g., NADPH). | High specificity. Safer than cadmium. | More expensive. Decreased reduction yield at higher nitrate concentrations (~40 µM and above).[1] Susceptible to enzyme inhibitors. | 100%[5] |
| Vanadium(III) Chloride (VCl₃) Reduction | Chemical reduction of nitrate to nitrite by VCl₃. | Effective reductant. | VCl₃ solution is unstable and requires frequent checks.[1] | >80%[3] |
Table 3: Effect of Temperature and Incubation Time on Griess Reaction
| Temperature | Incubation Time | Limit of Detection (LoD) | Standard Error (SE) |
| Ambient (20–25 °C) | 15-20 min | 1.0 ± 0.5 µM | 0.7 ± 0.4 µM |
| 55 °C | 50 min | 2.3 ± 0.8 µM | 1.6 ± 0.6 µM |
Data from a study optimizing the Griess method, indicating that higher temperatures and longer incubation times can degrade performance.[3]
Experimental Protocols
Here are detailed protocols for key procedures related to the Griess assay.
Protocol 1: Standard Griess Reaction for Nitrite Quantification in Cell Culture Supernatants
-
Reagent Preparation:
-
Griess Reagent Component A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent Component B (NED Solution): Prepare a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water. Store this solution protected from light.
-
Nitrite Standard: Prepare a 1 mM stock solution of sodium nitrite in deionized water. From this stock, prepare a series of standards (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM) in the same medium as your samples (ideally phenol red-free).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of your standards and samples to individual wells of a clear, flat-bottom 96-well plate.
-
Add 50 µL of Sulfanilamide Solution (Component A) to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED Solution (Component B) to all wells.
-
Incubate for an additional 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader. The color is typically stable for up to one hour.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot a standard curve of absorbance versus nitrite concentration for your standards.
-
Determine the nitrite concentration of your samples from the standard curve.
-
Protocol 2: Deproteinization of Plasma/Serum Samples using Acetonitrile
-
Transfer 100 µL of plasma or serum to a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex immediately for 5-10 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which now contains the deproteinized sample, for use in the Griess assay.[3]
Protocol 3: Nitrate Reduction using Nitrate Reductase
-
Reagent Preparation:
-
Prepare all reagents, including NADH and nitrate reductase, according to the manufacturer's instructions. Keep reconstituted enzymes on ice.
-
-
Assay Procedure:
-
To each well containing 50 µL of your deproteinized sample or nitrate standard, add 25 µL of NADH solution.
-
Add 25 µL of nitrate reductase solution.
-
Mix well and incubate at 37°C for 30 minutes. This step reduces nitrate to nitrite.
-
Proceed with the addition of the Griess reagents as described in Protocol 1, step 2 (starting with the addition of sulfanilamide).
-
Visual Guides
Diagram 1: The Griess Reaction Pathway
Caption: Chemical pathway of the two-step Griess reaction.
Diagram 2: Troubleshooting Workflow for the Griess Assay
Caption: A step-by-step guide to troubleshooting common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing deproteinization methods for serum nitric oxide assay by Greiss reaction - Research in Medicine [pejouhesh.sbmu.ac.ir]
- 5. Comparison of cadmium and enzyme-catalyzed nitrate reduction for determination of NO2-/NO3- in breath condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Coupling Reagents in the Griess Test: N,N-dimethyl-1-naphthylamine vs. N-(1-naphthyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
The Griess test is a cornerstone of nitric oxide (NO) research, providing a simple and cost-effective colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolic product of NO. The assay's performance is critically dependent on the choice of its two core components: a diazotizing agent and a coupling reagent. While sulfanilic acid or sulfanilamide (B372717) is commonly used for the initial diazotization of nitrite, the subsequent coupling reaction, which generates the chromophoric azo dye, can be carried out using various aromatic amines.
Historically, 1-naphthylamine (B1663977) was employed as the coupling agent. However, due to its carcinogenic nature, safer alternatives are now standard practice. Among these, N-(1-naphthyl)ethylenediamine and N,N-dimethyl-1-naphthylamine have been utilized. This guide provides a detailed comparison of these two coupling reagents, supported by experimental data and protocols, to assist researchers in selecting the appropriate reagent for their specific needs.
Performance Comparison
A direct, head-to-head quantitative comparison of this compound and N-(1-naphthyl)ethylenediamine under identical Griess test conditions is not extensively documented in readily available literature. However, by compiling data from various sources, we can establish a clear performance profile for each reagent. N-(1-naphthyl)ethylenediamine is overwhelmingly the more prevalent and recommended reagent in modern Griess assays for several key reasons, including safety, and the superior solubility and stability of the resulting azo dye.
| Performance Metric | This compound | N-(1-naphthyl)ethylenediamine |
| Azo Dye Color | Red | Pink-Red |
| Molar Absorptivity (λmax) | Data not readily available for the specific Griess reaction product. The related 1-naphthylamine forms an azo dye with a molar absorptivity of approximately 4.47 x 10⁴ L mol⁻¹ cm⁻¹[1]. | Reported values vary depending on the specific diazotizing agent and conditions, but are generally high, in the range of 4.61 x 10⁴ to 7.2 x 10⁴ L mol⁻¹ cm⁻¹[2]. |
| Detection Limit | Data not readily available for quantitative Griess assay. | Generally in the low micromolar range, typically between 0.02 and 2 µM[3]. |
| Solubility of Azo Dye | Forms a precipitate (prontosil)[4][5]. | Forms a more polar and highly soluble dye in acidic aqueous medium[3]. |
| Safety | Aromatic amine with associated handling precautions. | Considered a safer alternative to the carcinogenic 1-naphthylamine[3]. |
| Primary Application | Primarily cited for use in the qualitative nitrate (B79036) reductase test in microbiology[5][6][7]. | The standard and most widely used coupling reagent for quantitative Griess assays in various biological samples[3][8]. |
Experimental Protocols
Detailed methodologies for performing the Griess test with each reagent are provided below. These protocols are based on commonly cited procedures and should be optimized for specific experimental conditions.
Griess Test Protocol using this compound
This protocol is adapted from the nitrate reduction test and may require optimization for quantitative analysis of nitrite in solution.
Reagents:
-
Griess Reagent A: Dissolve 0.6 mL of N,N-dimethyl-α-naphthylamine in 100 mL of 5N acetic acid[6].
-
Griess Reagent B: Dissolve 0.8 g of sulfanilic acid in 100 mL of 5N acetic acid[6].
-
Nitrite Standard Solutions: Prepare a series of known concentrations of sodium nitrite in the same buffer as the samples.
Procedure:
-
To 1 mL of the sample or nitrite standard, add 2 drops of Reagent B (sulfanilic acid solution) and mix.
-
Add 2 drops of Reagent A (this compound solution) and mix.
-
Observe for the development of a red color, which indicates the presence of nitrite.
-
For quantitative analysis, allow the color to develop for a defined period (e.g., 10-15 minutes) and measure the absorbance at the wavelength of maximum absorbance (λmax), which needs to be determined experimentally for this specific dye.
-
Construct a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the samples from the standard curve.
Griess Test Protocol using N-(1-naphthyl)ethylenediamine
This is the standard and widely accepted protocol for the quantitative determination of nitrite.
Reagents:
-
Griess Reagent: Prepare by mixing equal volumes of:
-
1% (w/v) sulfanilamide in 5% phosphoric acid.
-
0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
The mixed Griess reagent should be prepared fresh and protected from light.
-
-
Nitrite Standard Solutions: Prepare a series of known concentrations of sodium nitrite (typically 1-100 µM) in the same buffer as the samples.
Procedure:
-
Pipette 50 µL of each sample and nitrite standard into the wells of a 96-well microplate.
-
Add 50 µL of the mixed Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader[8][9].
-
Construct a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
To visualize the chemical reactions and experimental steps, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Photometric assay of 1-naphthylamine by azo dye formation with diazotized sulfisomidine - application to waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Griess test - Wikipedia [en.wikipedia.org]
- 4. This compound, 99% | CymitQuimica [cymitquimica.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. asm.org [asm.org]
- 7. ≥98.0% purity (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nitrite Detection Methods: Griess vs. DAN Assay
For researchers, scientists, and drug development professionals investigating the role of nitric oxide (NO) and its metabolites, accurate detection of nitrite (B80452) (NO₂⁻) is paramount. Nitrite, a stable oxidation product of NO, serves as a key indicator of NO production in biological systems. Among the various methods available, the colorimetric Griess assay and the fluorometric 2,3-diaminonaphthalene (B165487) (DAN) assay are two of the most widely used techniques. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Performance Characteristics
The choice between the Griess and DAN assays often hinges on the required sensitivity and the nature of the biological matrix being analyzed. The following table summarizes the key quantitative performance metrics for each assay.
| Feature | Griess Assay | DAN Assay |
| Principle | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Detection Limit | ~0.5 µM - 2.5 µM[1][2] | ~10 nM - 30 nM[3] |
| Linear Range | 0.02 µM - 5 µM (Flow Injection Analysis)[4] | 0.02 µM - 10.0 µM[5] |
| Wavelength | 540 - 548 nm (Absorbance)[1][6] | Ex: 365-375 nm / Em: 410-415 nm[5][7] |
| Primary Output | Azo Dye (Purple)[1] | 1(H)-Naphthotriazole (Fluorescent) |
Delving Deeper: A Comparative Analysis
The Griess assay, first described in 1858, is a simple and cost-effective colorimetric method.[8] It relies on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable purple azo dye.[1][8] The intensity of the color, measured by absorbance, is directly proportional to the nitrite concentration.
The DAN assay, on the other hand, is a more sensitive fluorometric method. In this assay, nitrite reacts with 2,3-diaminonaphthalene (DAN) under acidic conditions to form the fluorescent product 1(H)-naphthotriazole.[3] The fluorescence intensity of this product is then measured to quantify the nitrite concentration. The DAN assay is reported to be approximately 50 times more sensitive than the Griess assay, making it suitable for samples with low nitrite concentrations.[5]
However, both assays are susceptible to interferences from components commonly found in biological samples. For the Griess assay, substances like ascorbate, reduced thiols, and NADPH can interfere with the reaction.[1][9] Proteins can also interfere, often necessitating a deproteinization step.[1][9] Similarly, the DAN assay can be affected by NADPH, FADH₂, and FMNH₂, which can quench the fluorescence signal. Proteins such as albumin and hemoglobin can also interfere with the DAN assay, and filtration of the sample may be required to mitigate this.
Visualizing the Chemistry: Reaction Pathways
To better understand the underlying principles of each assay, the following diagrams illustrate the chemical reactions involved.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 8. Griess test - Wikipedia [en.wikipedia.org]
- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrite Quantification: Evaluating N,N-dimethyl-1-naphthylamine and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) is crucial for a myriad of applications, from monitoring nitric oxide (NO) production in biological systems to ensuring food and water safety. The Griess test, a long-established colorimetric assay, has been a cornerstone of nitrite detection. This guide provides an in-depth comparison of the traditional Griess reagent component, N,N-dimethyl-1-naphthylamine, with its more common successor, N-(1-Naphthyl)ethylenediamine, and other modern alternatives, offering a comprehensive overview of their performance, protocols, and practical considerations.
The Griess test, first described by Peter Griess in 1858, is a straightforward and cost-effective method for nitrite determination.[1] It relies on a two-step diazotization reaction. In an acidic medium, a primary aromatic amine, such as sulfanilamide (B372717) or sulfanilic acid, reacts with nitrite to form a diazonium salt. This intermediate then couples with a second aromatic amine, the coupling agent, to produce a colored azo dye. The intensity of the resulting color, which is proportional to the nitrite concentration, is then measured spectrophotometrically.
Historically, this compound was used as the coupling agent in the Griess test. However, due to safety concerns and performance limitations, it has been largely superseded by N-(1-Naphthyl)ethylenediamine (NED). This guide will delve into the specifics of these and other methods, providing the necessary data for an informed choice of methodology.
Performance Comparison of Nitrite Quantification Methods
The selection of an appropriate nitrite quantification method hinges on several factors, including sensitivity, specificity, cost, and throughput. The following table summarizes the key performance characteristics of the Griess test using different coupling agents and compares them with alternative assays.
| Method | Principle | Detection Limit | Linear Range | Advantages | Disadvantages |
| Griess Test (this compound) | Colorimetric | ~0.5 - 2.5 µM[2] | Varies | Inexpensive | Carcinogenic concerns, lower sensitivity compared to NED, less soluble dye[1] |
| Griess Test (N-(1-Naphthyl)ethylenediamine - NED) | Colorimetric | 0.02 - 2 µM[1] | 1 - 100 µM | Safer than 1-naphthylamine (B1663977) derivatives, forms a more soluble and stable dye, widely available, cost-effective[1][3] | Requires acidic conditions, susceptible to interference from other reducing agents, slow reaction kinetics |
| 2,3-Diaminonaphthalene (B165487) (DAN) Assay | Fluorometric | As low as 10 nM[4] | 0.02 - 10 µM | High sensitivity (50-100 times more than Griess), suitable for low nitrite concentrations[5] | Carcinogenic potential of DAN, requires pH control, more complex protocol[6][7] |
| Fluorescent Probes (e.g., NT555) | Fluorometric | Nanomolar range | Varies | High sensitivity and selectivity, rapid detection kinetics, potential for real-time analysis[8][9] | Higher cost, may require specific instrumentation, less established than Griess or DAN assays[8][9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and procedural steps, the following diagrams illustrate the Griess reaction pathway and a typical experimental workflow for nitrite quantification.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PH Control in the fluorometric assay for selenium with 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of advantages and disadvantages of fluorescent dye method and probe method | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
Safer and More Sensitive: A Guide to Alternative Reagents for the Nitrate Reduction Test
For researchers, scientists, and drug development professionals seeking reliable and safer alternatives to N,N-dimethyl-1-naphthylamine in nitrate (B79036) reduction testing, this guide provides a comprehensive comparison of available reagents, supported by experimental data and detailed protocols. The traditional Griess test, a cornerstone in microbiology for identifying bacteria capable of reducing nitrate to nitrite (B80452), has historically utilized this compound as a coupling agent. However, concerns over its potential carcinogenicity and the availability of superior alternatives have prompted a shift towards safer and more sensitive compounds. This guide will focus on the most prominent alternative, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025), and other potential substitutes.
Performance Comparison of Griess Reagents
The selection of a suitable coupling agent for the nitrate reduction test is critical for achieving accurate and reproducible results. The ideal reagent should offer high sensitivity for nitrite detection, excellent specificity, and a stable colorimetric endpoint, all while ensuring user safety. While direct side-by-side comparative studies in the specific context of bacteriological nitrate reduction are limited, performance data can be extrapolated from extensive use in analytical chemistry for nitrite quantification.
| Parameter | This compound | N-(1-Naphthyl)ethylenediamine dihydrochloride | Other Potential Alternatives |
| Sensitivity | Good | Excellent | Variable |
| Limit of Detection | Micromolar (µM) range | As low as sub-micromolar (e.g., 0.22 µM in seawater)[1] | Dependent on the specific compound |
| Specificity | High for nitrite | High for nitrite | Generally high for nitrite |
| Color Stability | Prone to fading | Forms a stable, intense violet/magenta azo dye[2] | Stability varies |
| Safety Profile | Potential carcinogen | Not classified as a carcinogen | Safety profiles vary and require individual assessment |
| Solubility | Soluble in acidic solutions | Readily soluble in water and acidic solutions | Solubility varies |
Key Finding: N-(1-naphthyl)ethylenediamine dihydrochloride consistently emerges as the superior alternative, offering enhanced sensitivity and a more stable colorimetric reaction compared to this compound.[2][3] Its improved safety profile is a significant advantage in a modern laboratory setting.
Experimental Protocols
The following protocols detail the preparation and use of reagents for the nitrate reduction test, highlighting the substitution of this compound with N-(1-naphthyl)ethylenediamine dihydrochloride.
Traditional Method: this compound
1. Reagent Preparation:
-
Reagent A (Sulfanilic Acid): Dissolve 0.8 g of sulfanilic acid in 100 mL of 5N acetic acid (prepared by adding 287 mL of glacial acetic acid to 713 mL of deionized water).
-
Reagent B (this compound): Dissolve 0.6 mL of this compound in 100 mL of 5N acetic acid. Store in a dark, refrigerated container.
2. Test Procedure:
-
Inoculate a tube of nitrate broth with a pure culture of the test organism.
-
Incubate at the optimal temperature for the organism for 24-48 hours.
-
Following incubation, add 5-10 drops of Reagent A to the culture tube.
-
Add 5-10 drops of Reagent B to the culture tube.
-
Observe for the development of a red color within a few minutes. A red color indicates the presence of nitrite and a positive test for nitrate reduction.
-
If no color change occurs, add a small amount of zinc dust. A red color development after adding zinc indicates a negative result (nitrate is still present). No color change after adding zinc indicates that nitrate was reduced beyond nitrite to nitrogen gas or other nitrogenous compounds (a positive result).[4]
Alternative Method: N-(1-Naphthyl)ethylenediamine Dihydrochloride
1. Reagent Preparation:
-
Reagent A (Sulfanilic Acid): The preparation is the same as in the traditional method.
-
Reagent B (N-(1-Naphthyl)ethylenediamine Dihydrochloride): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Some protocols may use a 0.02% to 0.1% solution in 5N acetic acid for consistency with Reagent A. Store in a dark, refrigerated container.
2. Test Procedure:
The test procedure is identical to the traditional method. The key difference is the substitution of the coupling agent in Reagent B.
-
Inoculate and incubate the nitrate broth as previously described.
-
Add 5-10 drops of Reagent A.
-
Add 5-10 drops of the alternative Reagent B.
-
Observe for the development of an intense violet or magenta color, which indicates a positive test.
-
If no color develops, confirm the result with the addition of zinc dust as in the traditional method.
Signaling Pathways and Experimental Workflows
To visualize the underlying chemical reactions and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
References
Comparative Guide to the Cross-reactivity of N,N-dimethyl-1-naphthylamine with Other Nitrogen Compounds
For Researchers, Scientists, and Drug Development Professionals
N,N-dimethyl-1-naphthylamine is a key reagent in analytical chemistry, primarily utilized in the colorimetric determination of nitrite (B80452) ions. Its application is central to the Griess test and the nitrate (B79036) reductase test, where it functions as a coupling agent to form a quantifiable colored azo dye.[1][2] Understanding the specificity of this compound is critical for accurate quantification, as cross-reactivity with other nitrogen-containing compounds can lead to erroneous results. This guide provides a comparative analysis of the reactivity of this compound with nitrite versus other nitrogen compounds, supported by experimental protocols and data on known interferences.
Principle of Detection: The Griess Reaction
The primary analytical application of this compound is in the Griess test, which specifically detects the presence of nitrite ions (NO₂⁻). The reaction is a two-step diazotization process:
-
Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine, such as sulfanilic acid, to form a diazonium salt.
-
Coupling: The diazonium salt then couples with an aromatic compound, in this case, this compound, to produce a stable, colored azo dye. The intensity of the color, which is typically red or violet, is directly proportional to the nitrite concentration and is measured spectrophotometrically.
For the determination of nitrate (NO₃⁻), a preliminary reduction step to convert nitrate to nitrite is necessary before the Griess reaction can be performed.
Cross-reactivity Profile
The Griess reaction is highly specific for the nitrite ion. The formation of the diazonium salt is characteristic of the reaction between nitrous acid (formed from nitrite in acidic solution) and a primary aromatic amine. Other nitrogen-containing functional groups, such as primary, secondary, and tertiary amines, amides, and nitro compounds, do not typically undergo this diazotization reaction under the conditions of the Griess test. Therefore, direct cross-reactivity, where another nitrogen compound mimics the nitrite signal, is generally considered to be negligible.
However, the accuracy of nitrite determination can be affected by interfering substances that alter the reaction environment or consume the reactants. This interference is often mistaken for cross-reactivity.
Comparison of Reactivity: Nitrite vs. Other Nitrogen Compounds
| Compound Class | Reactivity with Griess Reagent (containing this compound) | Basis for Specificity/Interference |
| Nitrite (NO₂⁻) | Highly Reactive: Forms a colored azo dye. | Specific diazotization reaction with the primary aromatic amine in the Griess reagent, followed by coupling with this compound. |
| Primary Aromatic Amines | No direct color formation: Can act as the diazotizable amine if nitrite is present, but do not react with this compound in the absence of nitrite. | These are a component of the Griess reagent itself (e.g., sulfanilic acid). |
| Other Amines (Aliphatic, Secondary, Tertiary) | Generally Non-Reactive: Do not form a colored product. | These compounds do not form stable diazonium salts under the conditions of the Griess test. |
| Amides | Generally Non-Reactive: Do not interfere with the reaction. | The nitrogen in amides is not sufficiently nucleophilic to react with the diazonium salt. |
| Nitro Compounds | Generally Non-Reactive: Do not directly participate in the color-forming reaction. | The nitro group is not reactive under the acidic conditions of the Griess test. |
| Nitrate (NO₃⁻) | Non-Reactive (without reduction): Does not react with the Griess reagent. | Must be chemically or enzymatically reduced to nitrite to be detected. |
Known Interferences in Nitrite Determination
While direct cross-reactivity is low, several substances have been reported to interfere with the Griess reaction, leading to inaccurate nitrite measurements.
| Interfering Substance | Effect on Measurement | Mechanism of Interference |
| Iron (Fe²⁺/Fe³⁺) | Decreased color development | Iron can cause a reduction in the measured nitrate/nitrite concentration, potentially through the catalytic reduction of the intermediate diazonium ion. |
| Copper (Cu²⁺) | Can cause interference | The presence of copper ions has been noted as a potential interferent in some methods. |
| High concentrations of salts | Can alter reaction kinetics | The ionic strength of the sample matrix can influence the rate of the diazotization and coupling reactions. |
| Strong Oxidizing and Reducing Agents | Can increase or decrease the apparent nitrite concentration | These agents can chemically alter the nitrite in the sample or interact with the Griess reagents. |
| Sulfides | Can cause interference | Sulfide ions can react with the diazonium salt, preventing the coupling reaction. |
| Certain Organic Compounds | Variable effects | Some organic compounds may interfere with the spectrophotometric measurement or react with the reagents.[3] |
Experimental Protocols
Griess Reaction for Nitrite Determination
This protocol describes a general procedure for the determination of nitrite using a Griess reagent formulated with sulfanilic acid and this compound.
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilic acid in 5% (v/v) acetic acid.
-
Griess Reagent B: 0.1% (w/v) this compound in 5% (v/v) acetic acid.[4]
-
Nitrite Standard Solution: A stock solution of sodium nitrite of known concentration.
-
Spectrophotometer capable of measuring absorbance at approximately 540 nm.
-
Test tubes or 96-well microplate.
Procedure:
-
Sample Preparation: Prepare a series of nitrite standards by diluting the stock solution. Samples with unknown nitrite concentrations should be diluted to fall within the range of the standard curve.
-
Reaction Setup: To 1 mL of each standard or sample, add 50 µL of Griess Reagent A.
-
Incubation: Mix and incubate at room temperature for 5-10 minutes, protected from light.
-
Coupling Reaction: Add 50 µL of Griess Reagent B to each tube.
-
Second Incubation: Mix and incubate at room temperature for 5-10 minutes to allow for color development.[5]
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 540 nm) within 30 minutes.
-
Quantification: Create a standard curve by plotting the absorbance of the standards versus their known concentrations. Determine the nitrite concentration in the unknown samples by interpolating from the standard curve.
Visualizations
Griess Reaction Signaling Pathway
Caption: The signaling pathway of the Griess reaction for nitrite detection.
Experimental Workflow for Nitrite Quantification
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. midlandsci.com [midlandsci.com]
- 3. nemi.gov [nemi.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Nitrate-Reducing/Denitrifying Bacteria from Contaminated and Uncontaminated Tallgrass Prairie Soil: Limitations of PCR Primers - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New Analytical Method for Nitrite and Nitrate Determination Using N,N-dimethyl-1-naphthylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an analytical method for nitrite (B80452) and nitrate (B79036) detection using N,N-dimethyl-1-naphthylamine against established alternative methods. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and potentially validate this method for their specific applications.
Introduction to Nitrite and Nitrate Analysis
Nitrite (NO₂⁻) and nitrate (NO₃⁻) are crucial anions with significant implications in various fields, from environmental monitoring to biomedical research. In biological systems, they are key indicators of nitric oxide (NO) metabolism, a critical signaling molecule. Accurate and reliable quantification of nitrite and nitrate is therefore essential. The Griess test, a colorimetric method developed in 1858, remains a cornerstone for nitrite determination. This guide focuses on a specific variation of the Griess test employing this compound as the coupling agent and compares its performance with other prevalent analytical techniques.
Methodology Comparison
The selection of an appropriate analytical method depends on factors such as sensitivity, specificity, sample matrix, throughput, and available instrumentation. This section compares the this compound-based Griess test with two primary alternatives: the standard Griess test using N-(1-naphthyl)ethylenediamine (NED) and Ion Chromatography (IC).
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of the different analytical methods for nitrite and nitrate determination.
| Parameter | Griess Test with this compound | Griess Test with N-(1-naphthyl)ethylenediamine (NED) | Ion Chromatography (IC) with Conductivity Detection |
| Principle | Diazotization and azo coupling reaction forming a colored product. | Diazotization and azo coupling reaction forming a colored product. | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. |
| Analytes | Nitrite (Nitrate after reduction) | Nitrite (Nitrate after reduction) | Nitrite and Nitrate simultaneously |
| Linearity Range | Data not explicitly found in a dedicated validation study. | Typically 0.02 - 100 µM | Nitrite: 0.456–3.57 mg L⁻¹; Nitrate: 0.472–3.76 mg L⁻¹[1] |
| Limit of Detection (LOD) | Data not explicitly found in a dedicated validation study. | Generally ranges from 0.02 to 2 µM | Nitrite: 0.13 mg L⁻¹; Nitrate: 0.08 mg L⁻¹[1] |
| Limit of Quantification (LOQ) | Data not explicitly found in a dedicated validation study. | Data not consistently reported. | Nitrite: 0.44 mg L⁻¹; Nitrate: 0.26 mg L⁻¹[1] |
| Precision (%RSD) | Data not explicitly found in a dedicated validation study. | <5%[2] | Intra-day: <1.2%; Inter-day: <0.4%[1] |
| Accuracy (Recovery %) | Data not explicitly found in a dedicated validation study. | Typically >95% | 84 ± 6%[1] |
| Advantages | Simple, rapid, and inexpensive. | Well-established, high sensitivity. | High specificity, simultaneous analysis of multiple anions, robust. |
| Disadvantages | Lack of readily available, comprehensive validation data. Potential for interference from colored or turbid samples. | Indirect measurement of nitrate. Potential for interference. NED can be light-sensitive. | Higher initial instrument cost, more complex operation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nitrite Determination using Griess Test with this compound
This protocol is adapted from the nitrate reductase test, focusing on the detection of nitrite.
Reagents:
-
Sulfanilic Acid Solution (Reagent A): Dissolve 8 g of sulfanilic acid in 1 liter of 5N acetic acid.[3]
-
This compound Solution (Reagent B): Dissolve 6 g of this compound in 1 liter of 5N acetic acid.[3] Store this solution at 2-8°C in the dark.
-
Nitrite Standard Solutions: Prepare a stock solution of sodium nitrite and dilute to create a series of standards of known concentrations.
Procedure:
-
Pipette 1 ml of the sample or standard into a clean test tube.
-
Add 0.5 ml of Sulfanilic Acid Solution (Reagent A) to the test tube and mix thoroughly.
-
Allow the reaction to proceed for 3-5 minutes at room temperature.
-
Add 0.5 ml of this compound Solution (Reagent B) to the test tube and mix immediately.
-
Allow the color to develop for at least 20 minutes at room temperature, protected from light.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 520-550 nm) using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration in the sample by interpolating its absorbance on the standard curve.
Nitrite Determination using Griess Test with N-(1-naphthyl)ethylenediamine (NED)
Reagents:
-
Griess Reagent: A mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution (e.g., phosphoric acid or hydrochloric acid). Commercial kits are widely available.
-
Nitrite Standard Solutions: As described above.
Procedure:
-
Pipette 50 µL of the sample or standard into a 96-well microplate.
-
Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for a further 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Construct a standard curve and determine the sample nitrite concentration as described above.
Nitrite and Nitrate Determination by Ion Chromatography (IC)
Instrumentation:
-
Ion chromatograph equipped with a conductivity detector, an anion-exchange column, and a suppressor.
Mobile Phase:
-
A suitable eluent, such as a carbonate-bicarbonate buffer.
Procedure:
-
Prepare samples by filtering them through a 0.22 µm filter to remove particulate matter.
-
Inject a known volume of the sample or standard into the IC system.
-
The anions are separated on the analytical column based on their affinity for the stationary phase.
-
The separated ions pass through the suppressor to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions.
-
The conductivity of the eluting ions is measured by the detector.
-
Identify and quantify the nitrite and nitrate peaks by comparing their retention times and peak areas to those of known standards.
Visualizations
Signaling Pathway
Nitrite and nitrate are stable end products of nitric oxide (NO) metabolism. NO is a crucial signaling molecule involved in various physiological processes.
Caption: Nitric Oxide (NO) signaling pathway and its metabolism to nitrite and nitrate.
Experimental Workflow
The following diagram illustrates the general workflow for nitrite determination using the Griess reaction.
Caption: General experimental workflow for the Griess test for nitrite determination.
Logical Relationship: Method Comparison
This diagram provides a logical comparison of the key attributes of the analytical methods discussed.
Caption: Logical comparison of key attributes of different nitrite/nitrate analysis methods.
Conclusion and Recommendations
The analytical method for nitrite and nitrate determination using this compound as part of a Griess-type reaction offers the advantages of simplicity, speed, and low cost. However, a significant limitation is the lack of comprehensive, publicly available validation data, which is crucial for its adoption in regulated environments or for applications requiring a high degree of certainty in the results.
In contrast, the Griess method using N-(1-naphthyl)ethylenediamine (NED) is well-established, with extensive literature supporting its performance and reliability. For applications demanding the highest level of specificity and the simultaneous quantification of multiple anions, Ion Chromatography stands out as the superior, albeit more resource-intensive, technique.
For researchers considering the use of the this compound method, it is strongly recommended to perform an in-house validation study to determine its performance characteristics for the specific sample matrices of interest. This validation should include an assessment of linearity, limit of detection, limit of quantification, precision, and accuracy. The protocols and comparative data presented in this guide provide a solid foundation for conducting such a validation and for making an informed decision on the most suitable analytical method for your research needs.
References
A Comparative Guide to Spectrofluorometric and Colorimetric Nitrite Detection
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) is crucial in a multitude of biological and chemical studies. As a stable end-product of nitric oxide metabolism, nitrite levels can serve as an important indicator of nitric oxide synthase activity and overall nitric oxide production. The two most prevalent methods for nitrite detection are colorimetric assays, most notably the Griess reaction, and spectrofluorometric assays. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Performance Comparison
The choice between spectrofluorometric and colorimetric detection of nitrite often hinges on the required sensitivity and the sample matrix. While the colorimetric Griess assay is robust and straightforward, spectrofluorometric methods generally offer significantly higher sensitivity.
| Performance Metric | Spectrofluorometric Detection | Colorimetric Detection (Griess Assay) |
| Limit of Detection (LOD) | 10 nM - 54 nM[1][2][3] | 0.02 µM - 2 µM[4] |
| Linear Range | 0.02 µM - 10 µM[5] | 0.5 µM - 200 µM[6] |
| Principle | Reaction of nitrite with a non-fluorescent probe to form a fluorescent product. | Diazotization reaction forming a colored azo dye. |
| Common Reagent | 2,3-diaminonaphthalene (B165487) (DAN)[1] | Sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED)[4] |
| Advantages | High sensitivity (50-100 times more than Griess assay).[1][2] | Simple, rapid, and cost-effective. |
| Disadvantages | More susceptible to interference from fluorescent compounds in the sample matrix. | Lower sensitivity, potential interference from colored compounds and certain substances like ascorbate (B8700270) and thiols.[7] |
| Instrumentation | Fluorometer or fluorescence microplate reader. | Spectrophotometer or colorimetric microplate reader. |
Signaling Pathways and Experimental Workflows
The underlying chemical reactions for both detection methods are distinct, leading to either a fluorescent or a colored product that can be quantified.
Colorimetric Detection: The Griess Reaction
The Griess test is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo dye with a magenta hue, which is measured spectrophotometrically at approximately 540 nm.[4]
Caption: The reaction pathway of the colorimetric Griess assay for nitrite detection.
Spectrofluorometric Detection using 2,3-diaminonaphthalene (DAN)
This method relies on the reaction of nitrite with the non-fluorescent compound 2,3-diaminonaphthalene (DAN) in an acidic environment. This reaction forms the highly fluorescent product 1(H)-naphthotriazole, which can be quantified using a fluorometer with excitation and emission wavelengths typically around 365 nm and 450 nm, respectively.[1][8]
Caption: The reaction pathway of the spectrofluorometric assay for nitrite detection using DAN.
Experimental Protocols
Below are detailed, generalized protocols for performing both types of assays. It is important to note that specific reagent concentrations and incubation times may vary depending on the commercial kit or laboratory-specific optimizations.
Colorimetric Nitrite Assay (Griess Reaction) Protocol
This protocol is a modification of the Griess assay and is suitable for use in a 96-well microtiter plate format.[9]
Materials:
-
Griess Reagent A: Sulfanilamide solution (e.g., 1% in 5% phosphoric acid).
-
Griess Reagent B: N-(1-naphthyl)ethylenediamine (NED) solution (e.g., 0.1% in water).
-
Nitrite standards (e.g., sodium nitrite).
-
96-well clear, flat-bottom microtiter plate.
-
Spectrophotometric microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards by serially diluting a stock solution (e.g., 100 µM) in the same buffer or medium as your samples. A typical range would be from 1 µM to 100 µM.
-
Sample Preparation: If necessary, deproteinize samples using methods such as ultrafiltration.[10] Cell culture supernatants can often be used directly.
-
Assay: a. Pipette 50 µL of each standard and sample into separate wells of the microplate. b. Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.[11]
-
Measurement: Measure the absorbance at 540 nm within 30 minutes of adding Reagent B.
-
Calculation: Subtract the absorbance of the blank (medium/buffer only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression to calculate the nitrite concentration in the samples.
Spectrofluorometric Nitrite Assay (DAN) Protocol
This protocol is adapted for a 96-well plate format and offers higher sensitivity.[1][8]
Materials:
-
2,3-diaminonaphthalene (DAN) solution (e.g., 0.05 mg/mL in 0.62 M HCl).
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.8 M).
-
Nitrite standards (e.g., sodium nitrite).
-
96-well black, flat-bottom microtiter plate.
-
Fluorescence microplate reader with excitation at ~365 nm and emission at ~450 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards by serially diluting a stock solution (e.g., 10 µM) in the same buffer or medium as your samples. A typical range would be from 10 nM to 1 µM.
-
Sample Preparation: It is highly recommended to deproteinize and filter samples (e.g., using a 10 kDa molecular weight cut-off filter) to remove interfering substances like hemoglobin.[1]
-
Assay: a. Pipette 100 µL of each standard and sample into separate wells of the microplate. b. Add 10 µL of the DAN solution to each well. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 10 µL of the NaOH solution to each well to enhance the fluorescence of the product.
-
Measurement: Immediately measure the fluorescence with an excitation wavelength of 360-365 nm and an emission wavelength of 430-450 nm.
-
Calculation: Subtract the fluorescence of the blank from all readings. Plot the fluorescence of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression to determine the nitrite concentration in the samples.
Potential Interferences
A critical consideration in assay selection is the potential for interference from components within the sample matrix.
Colorimetric (Griess) Assay:
-
Reducing Agents: Substances such as ascorbate (Vitamin C) and thiols can interfere with the diazotization reaction, leading to an underestimation of nitrite.
-
Proteins: High protein concentrations can interfere with the assay.[7] Deproteinization is often recommended for plasma and serum samples.[10]
-
Colored Compounds: Any compound in the sample that absorbs light around 540 nm will interfere with the measurement. This includes hemoglobin, so hemolyzed samples can be problematic.[7]
-
Anticoagulants: Certain anticoagulants like heparin can interfere, particularly in enzyme-based nitrate (B79036) reduction steps that may precede the Griess reaction.[12] EDTA and citrate (B86180) may also have effects, and the choice of anticoagulant should be validated.[12]
-
pH: The Griess reaction is pH-dependent and requires acidic conditions.
Spectrofluorometric (DAN) Assay:
-
Fluorescent Compounds: The primary source of interference is the presence of other fluorescent molecules in the sample that have similar excitation or emission spectra.
-
Hemoglobin: Hemoglobin can significantly quench the fluorescence signal and must be removed from samples like plasma or serum through ultrafiltration.[1]
-
Media Components: Phenol red and fetal bovine serum, common in cell culture media, can reduce fluorescence intensity. It is advisable to prepare standard curves in the same medium as the samples to account for these effects.
-
Light: The fluorescent product can be sensitive to photobleaching, so protection from light during the assay is important.
Conclusion
Both spectrofluorometric and colorimetric methods offer reliable means of nitrite quantification. The colorimetric Griess assay is a simple, rapid, and cost-effective method suitable for applications where nitrite concentrations are in the micromolar range and the sample matrix is relatively clean. For studies requiring higher sensitivity to detect nanomolar concentrations of nitrite, or where sample volumes are limited, the spectrofluorometric DAN assay is the superior choice, provided that appropriate sample preparation steps are taken to minimize interferences. The decision of which method to employ should be based on a careful consideration of the expected nitrite concentration in the samples, the complexity of the sample matrix, and the instrumentation available.
References
- 1. A fluorometric assay for the measurement of nitrite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Griess test - Wikipedia [en.wikipedia.org]
- 5. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrite Analysis: The N,N-dimethyl-1-naphthylamine Method and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (B80452) is crucial in a multitude of applications, from monitoring environmental samples to assessing physiological and pathological processes. The N,N-dimethyl-1-naphthylamine method, a classic colorimetric assay, has long been a staple for nitrite determination. This guide provides a critical comparison of this method with modern alternatives, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The this compound method is a variation of the Griess test, a widely used analytical chemistry technique for the detection of nitrite ions in solution.[1] The fundamental principle of this method lies in a two-step diazotization reaction. In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilic acid, to form a diazonium salt. This intermediate then couples with this compound to produce a colored azo dye.[2] The intensity of the resulting color, which is directly proportional to the nitrite concentration, is then measured spectrophotometrically.
While this method is simple and cost-effective, it is not without its limitations. These include potential interference from complex sample matrices and the availability of more sensitive and specific modern techniques. This guide will delve into the practical aspects of the this compound method, present its known limitations, and compare its performance with that of common alternative methods.
Experimental Protocol: this compound Method
This protocol is a generalized procedure for the determination of nitrite using the this compound method. Optimal conditions may vary depending on the sample matrix and instrumentation.
Reagents:
-
Sulfanilic Acid Solution (Reagent A): Dissolve 0.8 g of sulfanilic acid in 100 ml of 5N acetic acid.[3]
-
This compound Solution (Reagent B): Dissolve 0.6 ml of this compound in 100 ml of 5N acetic acid.[3]
-
Nitrite Standard Solutions: Prepare a stock solution of a known concentration of sodium nitrite and perform serial dilutions to create a calibration curve.
-
5N Acetic Acid: Prepare by adding 287 ml of glacial acetic acid to 713 ml of deionized water.[3]
Procedure:
-
Sample Preparation: Samples should be free of particulate matter. Centrifuge or filter if necessary. For complex matrices like plasma or serum, deproteinization may be required.
-
Reaction: In a test tube or a microplate well, mix the sample with Reagent A. Allow the reaction to proceed for a specified time (typically 5-10 minutes) to ensure complete diazotization.
-
Color Development: Add Reagent B to the mixture and incubate at room temperature for 10-20 minutes to allow for the development of the azo dye.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific azo dye formed (typically around 520-550 nm).
-
Quantification: Determine the nitrite concentration in the sample by comparing its absorbance to a standard curve prepared using the nitrite standard solutions.
Visualizing the Process
To better understand the chemical reaction and the analytical workflow, the following diagrams are provided.
Limitations of the this compound Method
Despite its widespread use, the this compound method has several limitations that researchers must consider:
-
Interference from Sample Matrix: Complex biological and environmental samples can contain substances that interfere with the Griess reaction. For instance, high concentrations of proteins can affect the accuracy of the assay, often necessitating a deproteinization step. In environmental samples, the presence of colored compounds or turbidity can also lead to inaccurate readings.
-
pH Sensitivity: The diazotization and coupling reactions are highly pH-dependent. The reaction is typically carried out in an acidic environment, and slight variations in pH can affect the rate and extent of the reaction, leading to variability in the results.
-
Reagent Stability: The reagents used in this method, particularly the this compound solution, can be sensitive to light and air, leading to degradation over time.[3] This can result in a loss of sensitivity and the need for frequent preparation of fresh reagents.
-
Carcinogenicity of Reagents: 1-Naphthylamine, a related compound, is a known carcinogen. While this compound is not classified as a potent carcinogen, handling of aromatic amines requires appropriate safety precautions.[1] This has led to the development of safer alternatives.
-
Limited Sensitivity Compared to Modern Methods: While adequate for many applications, the sensitivity of the this compound method can be insufficient for samples with very low nitrite concentrations.[4]
Comparison with Alternative Methods
Several alternative methods for nitrite analysis are now available, each with its own set of advantages and disadvantages. The following table provides a comparison of the this compound method with some of the most common alternatives.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Advantages | Disadvantages |
| This compound | Colorimetric (Griess Reaction) | ~0.1 - 1 µM | ~1 - 100 µM | Simple, inexpensive, rapid. | Susceptible to matrix interference, reagent stability issues, potential carcinogenicity of related compounds.[1] |
| N-(1-naphthyl)ethylenediamine (NED) | Colorimetric (Griess Reaction) | ~0.01 - 0.5 µM | ~0.1 - 50 µM | Safer alternative to this compound, higher sensitivity, more stable azo dye.[5][6] | Still susceptible to matrix interference and pH sensitivity. |
| High-Performance Liquid Chromatography (HPLC) | Separation followed by UV/Vis or fluorescence detection | ~0.1 - 1 µM | Wide, depending on detector | High specificity, can simultaneously analyze multiple anions.[4][7] | Requires expensive equipment, more complex sample preparation, longer analysis time.[7] |
| Ion Chromatography (IC) | Ion exchange separation with conductivity detection | ~0.01 - 0.1 µM | Wide, depending on detector | High sensitivity and specificity for various ions. | High equipment cost, requires skilled operator, potential for column fouling.[8] |
| Chemiluminescence | Reaction with ozone to produce detectable light | ~1 - 10 nM | Wide, highly linear | Extremely high sensitivity, considered a "gold standard" for nitric oxide metabolite analysis.[4] | Very expensive equipment, can be affected by interferences from other nitrogen-containing compounds.[4] |
Conclusion
The this compound method remains a viable option for nitrite analysis, particularly in laboratories with limited resources or for applications where high sensitivity is not a primary concern. Its simplicity and low cost are significant advantages. However, for researchers working with complex sample matrices or requiring the detection of trace amounts of nitrite, alternative methods such as those employing N-(1-naphthyl)ethylenediamine, HPLC, ion chromatography, or chemiluminescence offer superior performance in terms of sensitivity, specificity, and reduced interference. The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the nature of the sample, the expected nitrite concentration, and the available resources. It is crucial to carefully consider the limitations of each method to ensure the generation of accurate and reliable data.
References
- 1. Advances in the chemical analysis of nitrite in environmental and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. olympianwatertesting.com [olympianwatertesting.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Novel methods of nitrate and nitrite determination - A review | Semantic Scholar [semanticscholar.org]
- 8. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N,N-dimethyl-1-naphthylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. N,N-dimethyl-1-naphthylamine, an aromatic amine, is classified as a hazardous substance requiring meticulous disposal procedures.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Furthermore, it is toxic to aquatic life with long-lasting effects.[2] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: Use in a well-ventilated area.[1][4] If inhalation risk is high, a suitable respirator is necessary.
Handling and Storage:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate risks.
Minor Spills:
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[1]
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][4][5] Do not use combustible materials like sawdust.[4][5]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate the Area: Wash the spill area thoroughly. Prevent runoff from entering drains.[1]
Major Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency services immediately.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations.[1] Improper disposal can lead to environmental contamination and legal repercussions.
-
Waste Identification and Segregation:
-
Containerization:
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be cool and away from direct sunlight and incompatible substances.[3]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Provide them with an accurate description of the waste.
-
Never dispose of this compound down the drain or in regular trash.[3] This is crucial to prevent harm to aquatic ecosystems.[3]
-
Summary of Key Hazard Information
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | GHS07 | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Skin Irritation (Category 2) | Causes skin irritation.[2] | GHS07 | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2] | GHS07 | P280: Wear eye protection/face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[2] | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] |
| Hazardous to the Aquatic Environment, Acute (Category 2) | Toxic to aquatic life.[2] | GHS09 | P273: Avoid release to the environment.[2] |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | Toxic to aquatic life with long lasting effects.[2] | GHS09 | P391: Collect spillage. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
